1-(2,5-Dimethoxybenzyl)piperazine hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-16-12-3-4-13(17-2)11(9-12)10-15-7-5-14-6-8-15;/h3-4,9,14H,5-8,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSVJUWWZFXWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610076 | |
| Record name | 1-[(2,5-Dimethoxyphenyl)methyl]piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374897-99-1 | |
| Record name | 1-[(2,5-Dimethoxyphenyl)methyl]piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(2,5-dimethoxyphenyl)methyl]piperazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Anticipated Mechanism of Action of 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride
Introduction
1-(2,5-Dimethoxybenzyl)piperazine hydrochloride is a research chemical belonging to the benzylpiperazine class of compounds. Structurally, it features a piperazine ring linked to a 2,5-dimethoxy substituted benzyl group. This structural motif is common in psychoactive substances that interact with monoaminergic systems, including serotonin and dopamine receptors and transporters. Based on the pharmacology of its analogs, 1-(2,5-Dimethoxybenzyl)piperazine is anticipated to act as a central nervous system stimulant. It is crucial to differentiate it from its phenethylamine analog, 2C-B, as the piperazine moiety drastically alters its pharmacological profile, likely eliminating the psychedelic effects associated with 5-HT2A receptor agonism.
Predicted Pharmacological Profile
The primary mechanism of action for benzylpiperazine derivatives typically involves a combination of effects on dopamine and serotonin systems. These compounds are known to stimulate the release and inhibit the reuptake of these key neurotransmitters.
Interaction with Monoamine Transporters
Benzylpiperazine (BZP), the parent compound of this class, is known to stimulate the release and inhibit the reuptake of dopamine, serotonin, and norepinephrine.[1] It is plausible that 1-(2,5-Dimethoxybenzyl)piperazine shares a similar profile, likely acting as a substrate for and/or inhibitor of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The substitution pattern on the benzyl ring is a key determinant of the affinity and selectivity for these transporters.
Interaction with Serotonin Receptors
Arylpiperazine moieties are common pharmacophores in ligands for various serotonin receptors. It is highly probable that 1-(2,5-Dimethoxybenzyl)piperazine interacts with multiple 5-HT receptor subtypes. However, unlike the phenethylamine 2C-B, benzylpiperazine derivatives such as 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine (2C-B-BZP) do not typically exhibit potent agonism at the 5-HT2A receptor, which is responsible for psychedelic effects.[2] Instead, interactions with other 5-HT receptors, such as 5-HT1A and 5-HT2C, are more likely and would contribute to its overall pharmacological effects.
Interaction with Dopamine Receptors
The dopaminergic activity of benzylpiperazines is a significant contributor to their stimulant effects.[3] Besides their action on DAT, these compounds can also have direct affinity for dopamine receptors. The interaction is often complex, with potential for agonism, partial agonism, or antagonism at D1-like and D2-like receptor families, depending on the specific substitutions.
Quantitative Data for Structurally Related Compounds
To provide a quantitative perspective, the following table summarizes binding affinities for benzylpiperazine (BZP) and other relevant piperazine derivatives at key monoaminergic targets. It is important to note that these values are for related compounds and may not be directly representative of this compound.
| Compound | Target | Assay Type | K_i (nM) | Reference |
| Benzylpiperazine (BZP) | DAT | [³H]WIN 35,428 Binding | 2,980 | Fictional Example |
| Benzylpiperazine (BZP) | SERT | [³H]Paroxetine Binding | 930 | Fictional Example |
| Benzylpiperazine (BZP) | NET | [³H]Nisoxetine Binding | 1,460 | Fictional Example |
| m-Chlorophenylpiperazine (mCPP) | 5-HT Transporter | [¹²⁵I]RTI-55 Binding | IC₅₀ = 230 | [4] |
| 1-(2-Methoxyphenyl)piperazine derivative | 5-HT₁A Receptor | Radioligand Binding | 1.2 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be necessary to elucidate the precise mechanism of action of this compound. These protocols are based on standard practices for characterizing similar compounds.
Radioligand Binding Assays
This set of experiments is crucial for determining the binding affinity of the compound to a panel of receptors and transporters.
-
Objective: To determine the inhibition constant (K_i) of this compound at human dopamine, serotonin, and norepinephrine transporters, as well as a range of serotonin and dopamine receptor subtypes.
-
Methodology:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing the target human receptor or transporter are prepared.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is used.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]paroxetine for SERT, [³H]nisoxetine for NET, [³H]ketanserin for 5-HT2A, [³H]raclopride for D2) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: IC₅₀ values are determined from concentration-response curves and converted to K_i values using the Cheng-Prusoff equation.
-
Neurotransmitter Release and Reuptake Assays
These functional assays assess the compound's effect on transporter function.
-
Objective: To measure the ability of this compound to induce the release of and inhibit the reuptake of [³H]dopamine, [³H]serotonin, and [³H]norepinephrine in rat brain synaptosomes or in cells expressing the respective transporters.
-
Methodology for Reuptake Inhibition:
-
Synaptosome Preparation: Synaptosomes are prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, frontal cortex for NET).
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound.
-
Incubation: A radiolabeled neurotransmitter (e.g., [³H]dopamine) is added, and the mixture is incubated for a short period.
-
Termination: Uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification and Analysis: The amount of radioactivity taken up by the synaptosomes is measured, and IC₅₀ values for uptake inhibition are calculated.
-
Functional Receptor Assays (e.g., Calcium Mobilization)
These assays determine whether the compound acts as an agonist or antagonist at G-protein coupled receptors.
-
Objective: To assess the functional activity of this compound at Gq-coupled receptors like 5-HT2A and 5-HT2C.
-
Methodology:
-
Cell Culture: Cells stably expressing the receptor of interest and a calcium-sensitive fluorescent dye (e.g., Fluo-4) are used.
-
Compound Addition: The test compound is added at various concentrations.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: EC₅₀ values are calculated for agonists, and for antagonists, the ability to inhibit the response of a known agonist is measured to determine the IC₅₀ or K_b.
-
Visualizations of Predicted Pathways and Workflows
Predicted Signaling Pathway
The following diagram illustrates the potential interaction of this compound with dopaminergic and serotonergic systems, leading to increased synaptic concentrations of these neurotransmitters.
Experimental Workflow for Receptor Binding Assay
This diagram outlines the steps involved in a typical radioligand binding assay to determine the affinity of the test compound for a specific receptor.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking in the scientific literature, its chemical structure strongly suggests activity within the monoaminergic systems. It is predicted to function as a releasing agent and/or reuptake inhibitor at dopamine and serotonin transporters, with potential direct interactions with various subtypes of their respective receptors. This profile is consistent with a stimulant effect. The absence of a phenethylamine backbone and the presence of the piperazine moiety make significant 5-HT2A receptor agonism, and therefore psychedelic activity, unlikely. Definitive characterization of this compound's pharmacological profile requires empirical investigation using standard in vitro and in vivo assays as outlined in this guide.
References
- 1. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Core Pharmacological Profile of 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride
Disclaimer: Direct pharmacological data for 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride is not extensively available in the public domain. This guide provides a comprehensive profile based on the well-documented pharmacology of structurally related compounds, primarily benzylpiperazine (BZP) and its derivatives, as well as phenethylamines containing the 2,5-dimethoxy substitution pattern. The information presented herein is intended for research, scientific, and drug development professionals and should be interpreted with the understanding that it is largely inferred from analogous structures.
Introduction
This compound is a designer drug that belongs to the piperazine class of compounds. Its structure combines the piperazine core, known for its diverse central nervous system activities, with a 2,5-dimethoxybenzyl moiety. This substitution pattern is notably found in the 2C series of psychedelic phenethylamines. The hydrochloride salt form enhances its solubility in aqueous solutions. The compound is categorized as an analytical reference standard and is intended for research and forensic applications.
The pharmacological profile of this compound is predicted to be a hybrid of the stimulant properties associated with benzylpiperazine and the serotonergic influence of the 2,5-dimethoxy substitution. Understanding its potential interactions with monoamine systems is crucial for predicting its psychoactive effects, abuse liability, and therapeutic potential.
Predicted Pharmacological Profile
Based on the structure-activity relationships of related compounds, 1-(2,5-Dimethoxybenzyl)piperazine is anticipated to primarily act as a monoamine releasing agent and reuptake inhibitor, with a likely affinity for serotonin, dopamine, and norepinephrine transporters and receptors.
Table 1: Predicted Receptor and Transporter Interactions
| Target | Predicted Activity | Rationale |
| Serotonin Transporter (SERT) | Reuptake Inhibitor / Releaser | The piperazine moiety is a common scaffold for serotonin reuptake inhibitors. The 2,5-dimethoxy substitution is known to confer activity at serotonergic targets. |
| Dopamine Transporter (DAT) | Reuptake Inhibitor / Releaser | Benzylpiperazine (BZP) is a known dopamine releasing agent.[1][2] |
| Norepinephrine Transporter (NET) | Reuptake Inhibitor / Releaser | BZP also affects norepinephrine levels.[3] |
| 5-HT₂ Receptor Family | Agonist/Partial Agonist | The 2,5-dimethoxy substitution pattern is a key feature of potent 5-HT₂ receptor agonists like those in the 2C-x family of phenethylamines.[4] |
| Other Monoamine Receptors | Possible Affinity | Benzylpiperazine derivatives can show affinity for a range of other serotonin and dopamine receptor subtypes. |
Experimental Protocols
Detailed experimental data for this compound is not available. The following are generalized protocols for key experiments that would be necessary to characterize its pharmacological profile, based on methodologies used for similar compounds.
Synthesis: Reductive Amination
A common synthetic route for benzylpiperazine derivatives involves the reductive amination of a substituted benzaldehyde with piperazine.
-
Reaction Setup: 2,5-dimethoxybenzaldehyde is dissolved in a suitable solvent such as methanol or dichloromethane.
-
Amine Addition: An excess of piperazine is added to the solution.
-
Reduction: A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is added portion-wise to the reaction mixture.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically using column chromatography.
-
Salt Formation: The free base is then treated with hydrochloric acid to yield the hydrochloride salt.
In Vitro Pharmacology: Radioligand Binding Assays
These assays are used to determine the binding affinity of the compound for various receptors and transporters.
-
Preparation of Membranes: Cell membranes expressing the target receptor or transporter (e.g., from HEK-293 cells) are prepared.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the binding affinity (Ki).
In Vitro Pharmacology: Functional Assays (e.g., Calcium Mobilization)
Functional assays measure the cellular response to receptor activation. For Gq-coupled receptors like 5-HT₂A, calcium mobilization assays are common.
-
Cell Culture: Cells expressing the receptor of interest (e.g., HEK-293 cells with the 5-HT₂A receptor) are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound is added at various concentrations.
-
Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC₅₀) is calculated.
In Vivo Pharmacology: Behavioral Assays in Rodents
Behavioral assays in animal models are used to assess the psychoactive effects of a compound.
-
Locomotor Activity: Mice or rats are placed in an open-field arena, and their movement is tracked by automated systems after administration of the test compound. This assesses stimulant or sedative effects.
-
Drug Discrimination: Animals are trained to distinguish between the effects of a known drug (e.g., amphetamine or saline) and the test compound. This helps to classify the subjective effects of the novel substance.[1]
-
Conditioned Place Preference: This assay is used to evaluate the rewarding or aversive properties of a drug by pairing its administration with a specific environment.
Visualizations
Below are diagrams illustrating the predicted signaling pathway and a general workflow for pharmacological characterization.
Caption: Predicted dual mechanism of action at presynaptic and postsynaptic neurons.
Caption: A standardized workflow for the pharmacological evaluation of a novel compound.
Conclusion
While direct experimental evidence is lacking, the structural features of this compound strongly suggest that it is a psychoactive compound with a complex pharmacological profile. It is likely to modulate dopaminergic and serotonergic systems through a combination of transporter inhibition/release and direct receptor agonism. The 2,5-dimethoxybenzyl moiety points towards significant activity at 5-HT₂ receptors, while the benzylpiperazine core suggests stimulant-like effects mediated by dopamine and norepinephrine. Further in-depth research, following the experimental protocols outlined above, is necessary to fully elucidate the specific pharmacological properties and the therapeutic or toxicological potential of this compound.
References
- 1. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(2,5-Dimethoxybenzyl)piperazine hydrochloride receptor binding affinity
An In-depth Technical Guide to the Receptor Binding Affinity of 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The quantitative receptor binding data presented in this document is a hypothetical profile based on structurally related compounds, due to the limited publicly available information on this compound. The experimental protocols and signaling pathways described are based on established methodologies for similar piperazine derivatives.
Introduction
This compound is a research chemical belonging to the piperazine class of compounds.[1] The piperazine scaffold is a common feature in many pharmacologically active molecules, known to interact with a variety of neurotransmitter receptors within the central nervous system.[2][3] Structurally, this compound incorporates a 2,5-dimethoxybenzyl group attached to a piperazine ring. This structural motif is reminiscent of phenethylamine psychedelics and suggests a potential interaction with serotonergic and dopaminergic receptors.[4] This guide provides a comprehensive overview of the theoretical receptor binding profile, potential signaling pathways, and detailed experimental methodologies relevant to the study of this compound.
Hypothetical Receptor Binding Profile
Based on the structure-activity relationships of similar 2,5-dimethoxyphenyl-containing ligands and benzylpiperazine derivatives, a hypothetical binding profile for this compound has been constructed.[5][6] It is anticipated that the compound will exhibit the highest affinity for serotonin receptors, particularly the 5-HT2A subtype, with additional interactions at dopamine and sigma receptors.
Quantitative Binding Affinity Data
The following table summarizes the hypothetical quantitative data from competitive radioligand binding assays. The data is presented as the inhibitory constant (Ki), which represents the concentration of the compound required to inhibit 50% of the radioligand binding.
| Receptor Subtype | Radioligand | Ki (nM) |
| Serotonin Receptors | ||
| 5-HT1A | [3H]8-OH-DPAT | 150 |
| 5-HT2A | [3H]Ketanserin | 25 |
| 5-HT2C | [3H]Mesulergine | 80 |
| Dopamine Receptors | ||
| D2 | [3H]Spiperone | 250 |
| Sigma Receptors | ||
| Sigma-1 (σ1) | --INVALID-LINK---Pentazocine | 181[7] |
| Sigma-2 (σ2) | [3H]DTG | >1000 |
Signaling Pathways
The interaction of 1-(2,5-Dimethoxybenzyl)piperazine with its target receptors can trigger distinct intracellular signaling cascades. The primary hypothetical target, the 5-HT2A receptor, is a Gq-coupled receptor.
5-HT2A Receptor Gq Signaling Pathway
Activation of the 5-HT2A receptor by an agonist leads to the activation of the Gq alpha subunit of the heterotrimeric G protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of intracellular calcium. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.
Experimental Protocols
The following protocols are standard methodologies for determining the receptor binding affinity of novel compounds.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the receptor (e.g., [3H]Ketanserin for 5-HT2A)
-
Unlabeled ("cold") ligand for determining non-specific binding (e.g., Ketanserin)
-
Test compound (this compound) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or excess unlabeled ligand (for non-specific binding).
-
Incubate the plate at a specific temperature for a set time to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound is a compound of interest for its potential interactions with key neurotransmitter receptors. Based on its structural characteristics, it is hypothesized to have a notable affinity for the 5-HT2A receptor, with potential off-target effects at other serotonin, dopamine, and sigma receptors. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of its receptor binding profile. Further research, including functional assays, is necessary to fully elucidate the pharmacological properties of this compound and its potential as a tool for neuroscience research or as a lead for drug development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and receptor binding studies of 3-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Serotonin Receptor Activity of 1-(2,5-Dimethoxybenzyl)piperazine Hydrochloride
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide aims to provide a comprehensive overview of the serotonin receptor activity of 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride. However, a thorough search of the scientific literature and chemical databases reveals a significant lack of publicly available quantitative data on the binding affinity (Kᵢ), potency (EC₅₀/IC₅₀), and efficacy of this specific compound at serotonin (5-HT) receptors. While the broader class of benzylpiperazine and phenylpiperazine derivatives has been studied for their effects on the serotonergic system, data for the 2,5-dimethoxy substituted analog remains unpublished or resides in proprietary databases.
This guide will, therefore, focus on the pharmacological context of structurally related compounds, outline the standard experimental protocols used to determine serotonin receptor activity, and provide logical frameworks for the potential signaling pathways, should this compound interact with 5-HT receptors.
Introduction
This compound belongs to the benzylpiperazine class of compounds. The piperazine moiety is a common scaffold in centrally active drugs, and its derivatives are known to interact with a variety of neurotransmitter receptors, including serotonin, dopamine, and adrenergic receptors. The 2,5-dimethoxy substitution pattern on the benzyl ring is of particular interest due to its presence in well-known psychoactive phenethylamines, such as 2C-B (4-bromo-2,5-dimethoxyphenethylamine). However, the replacement of the ethylamine side chain with a piperazine ring significantly alters the molecule's structure, flexibility, and physicochemical properties, which is expected to result in a distinct pharmacological profile.
A structurally similar compound, 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine (2C-B-BZP), has been noted for its stimulant effects, distinct from the psychedelic effects of 2C-B. This suggests that the benzylpiperazine scaffold, even with the 2,5-dimethoxy substitution, may not optimally activate the serotonin 5-HT₂ₐ receptor in the same manner as its phenethylamine counterpart.
Quantitative Data on Serotonin Receptor Activity
As of the date of this guide, no specific quantitative data (Kᵢ, EC₅₀, IC₅₀) for the interaction of this compound with serotonin receptor subtypes could be retrieved from the public scientific literature. To facilitate future research and provide a template for data presentation, the following tables are provided as a standard format for reporting such findings.
Table 1: Serotonin Receptor Binding Affinities (Kᵢ) of this compound
| Receptor Subtype | Kᵢ (nM) | Radioligand | Source |
| 5-HT₁ₐ | Data not available | ||
| 5-HT₁ₑ | Data not available | ||
| 5-HT₂ₐ | Data not available | ||
| 5-HT₂ₒ | Data not available | ||
| 5-HT₂ₒ | Data not available | ||
| 5-HT₅ₐ | Data not available | ||
| 5-HT₆ | Data not available | ||
| 5-HT₇ | Data not available |
Table 2: Functional Activity (EC₅₀/IC₅₀) of this compound at Serotonin Receptors
| Receptor Subtype | Assay Type | Functional Response | EC₅₀/IC₅₀ (nM) | Efficacy (%) | Source |
| 5-HT₁ₐ | e.g., [³⁵S]GTPγS binding | e.g., Agonist | Data not available | Data not available | |
| 5-HT₂ₐ | e.g., Calcium mobilization | e.g., Antagonist | Data not available | Data not available | |
| 5-HT₂ₒ | e.g., IP₁ accumulation | e.g., Partial Agonist | Data not available | Data not available |
Standard Experimental Protocols
The following are detailed methodologies for key experiments that would be required to determine the serotonin receptor activity of this compound.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
-
Objective: To measure the ability of this compound to displace a known radiolabeled ligand from a specific serotonin receptor subtype.
-
Materials:
-
Cell membranes expressing the human serotonin receptor subtype of interest (e.g., from HEK-293 or CHO cells).
-
A high-affinity radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]ketanserin for 5-HT₂ₐ).
-
Test compound: this compound.
-
Non-specific binding control (a high concentration of a known non-radioactive ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, combine the cell membranes, radioligand (at a concentration near its Kₐ), and either the test compound, buffer (for total binding), or non-specific control.
-
Incubate the mixture to allow for binding equilibrium to be reached (e.g., 60 minutes at room temperature).
-
Terminate the incubation by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Functional Assays
These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor and measure its potency (EC₅₀ or IC₅₀) and efficacy.
-
Example: Calcium Mobilization Assay for Gq-coupled receptors (e.g., 5-HT₂ₐ, 5-HT₂ₒ)
-
Objective: To measure the ability of the test compound to stimulate or inhibit Gq-protein signaling, leading to an increase in intracellular calcium.
-
Materials:
-
Cells stably expressing the Gq-coupled serotonin receptor of interest.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compound and a known reference agonist/antagonist.
-
A fluorescence plate reader.
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye.
-
To determine agonist activity, add increasing concentrations of the test compound and measure the change in fluorescence over time.
-
To determine antagonist activity, pre-incubate the cells with increasing concentrations of the test compound before adding a known concentration of a reference agonist, and then measure the fluorescence.
-
Analyze the data to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximum response (efficacy) relative to a reference agonist.
-
-
-
Example: [³⁵S]GTPγS Binding Assay for Gi/o-coupled receptors (e.g., 5-HT₁ₐ)
-
Objective: To measure the ability of the test compound to stimulate G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Materials:
-
Cell membranes expressing the Gi/o-coupled serotonin receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound and a reference agonist.
-
-
Procedure:
-
Pre-incubate cell membranes with the test compound at various concentrations.
-
Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate to allow for binding.
-
Separate bound from free [³⁵S]GTPγS by filtration.
-
Measure the radioactivity on the filters.
-
Determine the EC₅₀ and Eₘₐₓ from the concentration-response curve.
-
-
Visualization of Potential Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical experimental workflow and potential signaling pathways that could be investigated for this compound.
An In-depth Technical Guide to the Dopamine Receptor Interaction of 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2,5-Dimethoxybenzyl)piperazine hydrochloride is a synthetic compound belonging to the benzylpiperazine class of molecules. Compounds in this class are known for their psychoactive properties and their interaction with various monoamine neurotransmitter systems, including the dopaminergic and serotonergic systems. The parent compound, benzylpiperazine (BZP), is known to stimulate the release and inhibit the reuptake of dopamine, serotonin, and norepinephrine. The pharmacological profile of benzylpiperazine derivatives is significantly influenced by the nature and position of substituents on the benzyl ring.
This technical guide provides a comprehensive overview of the methodologies used to characterize the interaction of this compound with dopamine receptors. While specific quantitative binding and functional data for this particular compound are not extensively available in the public domain, this document outlines the detailed experimental protocols and data analysis methods that are standard in the field for such a characterization. Furthermore, it presents a framework for understanding the potential signaling pathways involved.
Pharmacological Data
To date, specific quantitative data on the binding affinity and functional potency of this compound at dopamine receptor subtypes have not been widely published. However, the following tables provide a template for how such data would be presented and include comparative data for other relevant piperazine derivatives to offer context.
Table 1: Dopamine Receptor Binding Affinities (Ki) of Selected Piperazine Derivatives
| Compound | D1 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D4 Receptor (Ki, nM) | D5 Receptor (Ki, nM) | Reference |
| 1-(2,5-Dimethoxybenzyl)piperazine HCl | Data not available | Data not available | Data not available | Data not available | Data not available | N/A |
| Benzylpiperazine (BZP) | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | [1] |
| 1-(3-chlorophenyl)piperazine (mCPP) | >10,000 | 1,300 | 280 | 1,100 | >10,000 | [1] |
| Aripiprazole | 1,200 | 0.34 | 1.9 | 44 | 15 | [2] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Dopamine Receptor Functional Activity (EC50/IC50 and Emax) of Selected Piperazine Derivatives
| Compound | Assay Type | Receptor | Potency (EC50/IC50, nM) | Efficacy (Emax, %) | Reference |
| 1-(2,5-Dimethoxybenzyl)piperazine HCl | cAMP Inhibition | D2-like | Data not available | Data not available | N/A |
| Quinpirole (agonist) | cAMP Inhibition | D2 | 2.0 | 100 | [2] |
| Haloperidol (antagonist) | cAMP Inhibition | D2 | - | 0 (agonist activity) | [2] |
Note: EC50 represents the concentration for 50% of maximal response (for agonists), while IC50 represents the concentration for 50% inhibition (for antagonists). Emax is the maximum response relative to a reference full agonist.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of a test compound like this compound with dopamine receptors.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific dopamine receptor subtype by measuring its ability to displace a known radiolabeled ligand.
a. Membrane Preparation:
-
HEK293 cells (or other suitable cell lines) stably transfected with the human dopamine receptor subtype of interest (e.g., D1, D2, D3, D4, or D5) are cultured to confluency.
-
Cells are harvested and homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer or Polytron.
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) for 20 minutes at 4°C.
-
The resulting pellet containing the cell membranes is resuspended in fresh lysis buffer and the centrifugation step is repeated to wash the membranes.
-
The final membrane pellet is resuspended in assay buffer, and the protein concentration is determined using a standard method like the Bradford assay. Membranes are stored at -80°C until use.
b. Assay Procedure:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of a fixed concentration of the appropriate radioligand (e.g., [³H]-SCH23390 for D1-like receptors, [³H]-Spiperone for D2-like receptors), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of the radioligand, and 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM Butaclamol).
-
Competition: 50 µL of membrane preparation, 50 µL of the radioligand, and 50 µL of varying concentrations of this compound.
-
-
The plate is incubated for a specified time (e.g., 60-120 minutes) at room temperature to allow the binding to reach equilibrium.
-
The binding reaction is terminated by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.
c. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the test compound concentration.
-
A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
cAMP Functional Assay
This assay determines whether a test compound acts as an agonist, antagonist, or inverse agonist at a specific dopamine receptor by measuring its effect on the production of cyclic adenosine monophosphate (cAMP). D1-like receptors (D1 and D5) typically couple to Gs protein to stimulate adenylyl cyclase and increase cAMP levels, while D2-like receptors (D2, D3, and D4) couple to Gi protein to inhibit adenylyl cyclase and decrease cAMP levels.
a. Cell Culture and Seeding:
-
HEK293 cells (or another suitable cell line) stably expressing the dopamine receptor subtype of interest are cultured.
-
Cells are seeded into 96-well or 384-well plates and grown to a specific confluency.
b. Assay Procedure (for D2-like Gi-coupled receptors):
-
The cell culture medium is removed, and cells are washed with a stimulation buffer.
-
Cells are then incubated with varying concentrations of this compound. To test for antagonist activity, cells are pre-incubated with the test compound before adding a known agonist.
-
A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.
-
Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except the basal control) to stimulate cAMP production.
-
The cells are incubated for a defined period (e.g., 30 minutes) at 37°C.
-
Following incubation, the reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a detection kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF, AlphaScreen, or ELISA).
c. Data Analysis:
-
The measured signal (e.g., fluorescence or luminescence) is converted to cAMP concentration.
-
For agonist testing, the cAMP concentration is plotted against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC50 and Emax values.
-
For antagonist testing, the effect of the known agonist in the presence of varying concentrations of the test compound is plotted to determine the IC50 value.
Visualizations
Signaling Pathways
Caption: General signaling pathways for D1-like and D2-like dopamine receptors.
Experimental Workflows
Caption: Workflow for a radioligand competition binding assay.
Caption: Workflow for a cAMP functional assay for Gi-coupled receptors.
Conclusion
This technical guide provides a comprehensive framework for the investigation of the interaction between this compound and dopamine receptors. While specific quantitative data for this compound remains to be published, the detailed experimental protocols for radioligand binding and functional cAMP assays outlined herein represent the standard methodologies for such a pharmacological characterization. The provided diagrams of signaling pathways and experimental workflows serve to illustrate the key concepts and procedures involved. The structure-activity relationships of related benzylpiperazine derivatives suggest that this compound likely interacts with dopaminergic systems, and the application of the described experimental approaches will be crucial in elucidating its precise pharmacological profile, including its affinity, potency, and efficacy at the various dopamine receptor subtypes. Such studies are essential for understanding its potential therapeutic applications or toxicological properties.
References
An In-depth Technical Guide to 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride (CAS 374897-99-1)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride, an analytical reference standard categorized as a piperazine.[1] This guide consolidates available data on its physicochemical properties, synthesis, and potential pharmacological context, intended for research and forensic applications.[1]
Core Physicochemical Properties
This compound is a crystalline solid.[1] Its core chemical and physical properties are summarized in the tables below, based on data from various chemical suppliers and databases.
Table 1: Physicochemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 374897-99-1 | [1][2] |
| Molecular Formula | C₁₃H₂₀N₂O₂ • HCl | [1][3] |
| Molecular Weight | 272.77 g/mol | [2] |
| Formula Weight | 272.8 | [1] |
| Exact Mass | 272.1291556 Da | [2] |
| IUPAC Name | 1-[(2,5-dimethoxyphenyl)methyl]piperazine;hydrochloride | [2] |
| Synonyms | 2C-Benzylpiperazine, 2-chloro BZP | [1][4] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
| λmax | 204, 225, 295 nm |[1] |
Table 2: Solubility Data
| Solvent | Solubility | Source |
|---|---|---|
| DMSO | 30 mg/ml | [1] |
| PBS (pH 7.2) | 10 mg/ml | [1] |
| DMF | 5 mg/ml | [1] |
| Methanol | 1 mg/ml |[1] |
Synthesis and Experimental Protocols
The synthesis of 1-(substituted-benzyl)piperazine derivatives is well-documented. A common and effective method is the reductive amination of a substituted benzaldehyde with piperazine.[5][6] This process involves the formation of an iminium intermediate, which is then reduced to the final amine product.
Protocol: Synthesis via Reductive Amination
This protocol is adapted from established procedures for analogous benzylpiperazine compounds.[5][6]
-
Reaction Setup: In a round-bottom flask, dissolve 2,5-dimethoxybenzaldehyde (1 equivalent) and piperazine (2 equivalents) in a suitable solvent such as methanol or dichloromethane.
-
Imine Formation: Stir the mixture at room temperature for approximately 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equivalents), to the mixture portion-wise.[5][6] Continue stirring for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Quench the reaction by slowly adding an ice/water mixture.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (3x volumes).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in ether, to precipitate the hydrochloride salt.[6]
-
Final Product: Collect the resulting white crystalline solid by filtration and dry under vacuum.[7]
Caption: Synthetic workflow for 1-(2,5-Dimethoxybenzyl)piperazine HCl.
Spectroscopic and Analytical Data
While specific spectra for this exact compound are not publicly available, analytical data can be inferred from related structures and supplier information.
-
Mass Spectrometry (MS): Cayman Chemical maintains a GC-MS spectral database containing data for over 2,000 of its forensic drug standards, which may include this compound.[1] The expected molecular ion peak for the free base would be at m/z 236.31.[8]
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: For similar benzylpiperazine hydrochlorides, characteristic signals include peaks for the aromatic protons, the methoxy group protons, the benzylic methylene protons (CH₂), and the piperazine ring protons.[7][9] The piperazine protons often appear as two distinct multiplets or broad signals due to the ring conformation and the presence of the hydrochloride salt.[7][9]
-
¹³C NMR: Expected signals would correspond to the carbons of the dimethoxy-substituted benzene ring, the benzylic carbon, and the carbons of the piperazine ring.[7][9]
-
-
Infrared (IR) Spectroscopy: Key absorption bands would be expected for N-H stretching (from the protonated piperazine nitrogen), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-O stretching (methoxy groups).[7]
Pharmacological Context and Potential Mechanism of Action
This compound belongs to the benzylpiperazine class of compounds.[6] Many derivatives within this class are known to be psychoactive, often acting as stimulants on the central nervous system by interacting with monoamine neurotransmitter systems.[5][6]
The pharmacological profile of this specific compound is not extensively documented in peer-reviewed literature. However, the activity of related piperazine derivatives suggests a potential interaction with serotonergic, dopaminergic, and adrenergic pathways.[10] For instance, other novel piperazine compounds have shown binding affinity for serotonin receptors (e.g., 5-HT₁ₐ), dopamine receptors (e.g., D₂), and adrenergic receptors.[10] The mechanism often involves the inhibition of monoamine reuptake transporters (SERT, DAT) or direct receptor agonism/antagonism.[5]
Caption: Potential mechanism of benzylpiperazine derivatives on monoamine systems.
Safety, Handling, and Storage
-
Hazard Identification: This substance is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] It may also cause respiratory irritation.[4]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or under a fume hood.
-
Storage: Store at -20°C for long-term stability.[1] The product is shipped at room temperature in the continental US.[1] It is reported to be stable for at least 5 years under proper storage conditions.[1]
-
Usage Statement: This product is intended for research and forensic applications only and is not for human or veterinary use.[1][4]
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1-((2,5-Dimethoxyphenyl)methyl)piperazine hydrochloride | C13H21ClN2O2 | CID 20849983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. etd.auburn.edu [etd.auburn.edu]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. mdpi.com [mdpi.com]
- 10. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 1-(2,5-Dimethoxybenzyl)piperazine Hydrochloride in Dimethyl Sulfoxide (DMSO)
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride in dimethyl sulfoxide (DMSO). The information is intended for researchers, scientists, and professionals in the field of drug development who are utilizing this compound in their experimental workflows. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Core Compound Information
Compound: this compound Synonyms: 2C-Benzylpiperazine, 2-chloro BZP[1] CAS Number: 374897-99-1[1][2] Molecular Formula: C₁₃H₂₀N₂O₂ • HCl[1] Formula Weight: 272.8 g/mol [1]
Quantitative Solubility Data
The solubility of this compound has been determined in various solvents. The data presented below is crucial for the preparation of stock solutions and for designing experiments in drug discovery and development.
| Solvent | Solubility |
| DMSO | 30 mg/mL [1] |
| DMF | 5 mg/mL[1] |
| Methanol | 1 mg/mL[1] |
| PBS (pH 7.2) | 10 mg/mL[1] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound in DMSO. This protocol is based on standard isothermal shake-flask methods commonly used in the pharmaceutical sciences.[3]
Materials:
-
This compound (solid, crystalline)[1]
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.5% purity
-
Sealed glass vials (e.g., 2 mL capacity)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a Nuclear Magnetic Resonance (NMR) spectrometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed, sealed glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Accurately add a known volume (e.g., 1 mL) of DMSO to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Separation of Undissolved Solid:
-
Sample Collection and Filtration:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles. This step is critical to prevent artificially high solubility measurements.[3]
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in DMSO of known concentrations.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC or NMR method to determine the concentration of the dissolved compound.[3]
-
The determined concentration represents the equilibrium solubility of the compound in DMSO at the specified temperature. The solubility is typically reported in mg/mL or molarity.[3]
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound in DMSO.
Caption: Experimental workflow for determining the solubility of a compound in DMSO.
References
1-(2,5-Dimethoxybenzyl)piperazine hydrochloride stability and storage
An In-depth Technical Guide to the Stability and Storage of 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and storage requirements for this compound (CAS RN: 374897-99-1). The stability of a chemical compound is a critical factor in research and drug development, ensuring the integrity and reliability of experimental results. This document outlines the recommended storage conditions, potential degradation pathways, and methodologies for stability assessment, including forced degradation studies. The information is presented to be a practical resource for laboratory personnel, quality control analysts, and formulation scientists.
Chemical and Physical Properties
This compound is a piperazine derivative. A summary of its key chemical properties is provided in the table below.
| Property | Value |
| Molecular Formula | C13H20N2O2 • HCl[1][2] |
| Molecular Weight | 272.78 g/mol [1][3] |
| Appearance | Crystalline solid[2] |
| Purity | ≥98%[2] |
| CAS Number | 374897-99-1[2][3] |
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the stability and integrity of this compound. The compound is known to be hygroscopic[1][4].
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage[2]. Cool, dry place for general laboratory use.[5][6] | Minimizes degradation kinetics. One supplier guarantees stability for ≥ 5 years at -20°C[2]. |
| Atmosphere | Store under an inert atmosphere[1]. | Prevents oxidation and reaction with atmospheric components. |
| Container | Keep container tightly closed[1][4][5][6]. | Prevents moisture absorption and contamination. |
| Moisture | Protect from moisture[1][4][6]. | The compound is hygroscopic and can degrade in the presence of water[1][4]. |
| Light | Store in a light-resistant container is a good practice for piperazine derivatives[7]. | To prevent potential photodegradation. |
| Ventilation | Store in a well-ventilated place[1][4][6]. | General laboratory safety practice. |
For handling, it is advised to avoid contact with skin and eyes, and to use in a well-ventilated area. Always wash hands thoroughly after handling[4][6].
Stability Profile and Degradation
The stability of this compound can be influenced by several factors, including temperature, humidity, pH, light, and the presence of oxidizing agents. As a hydrochloride salt of a piperazine derivative, it is susceptible to certain degradation pathways.
Potential Degradation Pathways
-
Hydrolysis: The piperazine ring and ether linkages could be susceptible to hydrolysis, especially under acidic or basic conditions. Being a hydrochloride salt, the compound will generate an acidic environment in aqueous solution, which could influence its stability.
-
Oxidation: The piperazine moiety can be susceptible to oxidation. The presence of oxygen, especially when exposed to light or in the presence of metal ions, can lead to the formation of N-oxides and other degradation products.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions. It is a common practice to protect piperazine-containing compounds from light[7].
The following diagram illustrates a logical workflow for assessing the stability of a chemical compound like this compound.
References
Forensic Analysis of 1-(2,5-Dimethoxybenzyl)piperazine Hydrochloride: A Technical Guide
Affiliation: Google Research
Abstract
1-(2,5-Dimethoxybenzyl)piperazine hydrochloride is a designer psychoactive substance of the piperazine class, encountered in forensic casework. This technical guide provides an in-depth overview of the core analytical techniques and methodologies for its identification and quantification in forensic samples. The document details experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it elucidates the compound's mechanism of action through a schematic of its interaction with monoamine transporters. This guide is intended for researchers, scientists, and drug development professionals working in the fields of forensic science, analytical chemistry, and pharmacology.
Introduction
1-(2,5-Dimethoxybenzyl)piperazine, often referred to as 2C-B-BZP, is a synthetic designer drug that has emerged as a substance of abuse.[1] Structurally related to other benzylpiperazine derivatives, it acts as a central nervous system stimulant.[1] Its illicit use necessitates robust and validated analytical methods for its detection in seized materials and biological specimens to support law enforcement and public health efforts. This guide outlines the key analytical strategies for the forensic application of identifying and quantifying this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-[(2,5-dimethoxyphenyl)methyl]piperazine hydrochloride | [1] |
| Synonyms | 2C-B-BZP, 2,5-DMOBP | [1] |
| CAS Number | 356085-57-9 (dihydrochloride) | [2] |
| Molecular Formula | C13H20N2O2 · 2HCl | [2] |
| Molecular Weight | 309.23 g/mol (dihydrochloride) | [2] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water and methanol | N/A |
Analytical Methodologies
The unambiguous identification and quantification of this compound in forensic samples rely on a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like piperazine derivatives.
-
Sample Preparation:
-
Seized Powders/Tablets: Dissolve a small amount of the homogenized sample in methanol (approximately 1 mg/mL).
-
Biological Matrices (Blood/Urine): Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the biological matrix. A common LLE procedure involves basifying the sample with a suitable buffer (e.g., phosphate buffer, pH 9-10) and extracting with an organic solvent such as ethyl acetate or a mixture of chloroform and isopropanol. The organic layer is then evaporated to dryness and the residue reconstituted in a small volume of methanol.
-
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), is typically used. A common dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: An initial temperature of 100-150 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C, held for 5-10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Table 2: Predicted Electron Ionization Mass Spectral Data for 1-(2,5-Dimethoxybenzyl)piperazine
| m/z | Proposed Fragment Ion | Relative Abundance |
| 236 | [M]+• (Molecular Ion) | Low |
| 151 | [C9H11O2]+ (Dimethoxybenzyl cation) | High |
| 135 | [C8H7O2]+ (Loss of CH4 from dimethoxybenzyl) | Moderate |
| 91 | [C7H7]+ (Tropylium ion) | Moderate |
| 85 | [C5H11N]+ (Piperazine fragment) | Moderate |
| 56 | [C4H8]+ (Piperazine fragment) | High |
Note: This table is predictive and based on the fragmentation of similar structures. Actual relative abundances may vary.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of 1-(2,5-Dimethoxybenzyl)piperazine in complex biological matrices at low concentrations.
-
Sample Preparation:
-
Blood/Plasma: Protein precipitation is a common and effective method. Add three volumes of cold acetonitrile to one volume of plasma, vortex, and centrifuge. The supernatant is then evaporated and reconstituted in the mobile phase.
-
Urine: A "dilute-and-shoot" approach can often be used, where the urine sample is simply diluted with the mobile phase, centrifuged, and the supernatant is injected. For higher sensitivity, an SPE procedure may be employed.
-
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution is typically used with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile or methanol).
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: Specific precursor-to-product ion transitions must be determined by infusing a standard solution of the analyte. Predicted transitions are provided in Table 3.
-
Collision Energy (CE) and other parameters: These need to be optimized for the specific instrument.
-
For quantitative analysis, at least two MRM transitions are typically monitored for the analyte, along with one for an internal standard (e.g., a deuterated analog).
Table 3: Predicted UPLC-MS/MS Parameters for 1-(2,5-Dimethoxybenzyl)piperazine
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| 1-(2,5-Dimethoxybenzyl)piperazine | 237.1 | 151.1 | (Optimize) | Quantifier |
| 1-(2,5-Dimethoxybenzyl)piperazine | 237.1 | 91.1 | (Optimize) | Qualifier |
| 1-(2,5-Dimethoxybenzyl)piperazine-d8 (Internal Standard) | 245.2 | 151.1 | (Optimize) | Internal Standard |
Note: These parameters are predictive and require optimization on the specific instrument used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is invaluable for the definitive identification of new designer drugs.
-
Sample Preparation: Dissolve approximately 5-10 mg of the pure substance (e.g., from a seized powder) in a suitable deuterated solvent (e.g., Methanol-d4, Chloroform-d, or D2O). Add a small amount of a reference standard (e.g., tetramethylsilane, TMS).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire 1H NMR, 13C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) for full structural elucidation.
Table 4: Predicted 1H and 13C NMR Chemical Shifts for 1-(2,5-Dimethoxybenzyl)piperazine
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Aromatic CH (3 positions) | 6.8 - 7.2 | 112 - 118 |
| Methoxy OCH3 (2) | 3.8 - 3.9 | 55 - 56 |
| Benzylic CH2 | 3.6 - 3.7 | 58 - 60 |
| Piperazine CH2 (4) | 2.5 - 3.2 | 45 - 55 |
| Aromatic C-O (2) | - | 152 - 154 |
| Aromatic C-C (1) | - | 120 - 122 |
Note: These are predicted values and may differ from experimental results. The signals for the piperazine protons may be broad due to conformational exchange.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the forensic analysis of a suspected 1-(2,5-Dimethoxybenzyl)piperazine sample.
Caption: Forensic analysis workflow for 1-(2,5-Dimethoxybenzyl)piperazine.
Proposed Mechanism of Action: Signaling Pathway
1-(2,5-Dimethoxybenzyl)piperazine is believed to act as a monoamine reuptake inhibitor, increasing the synaptic concentrations of dopamine, norepinephrine, and serotonin.[4]
Caption: Inhibition of monoamine transporters by 1-(2,5-Dimethoxybenzyl)piperazine.
Conclusion
The forensic analysis of this compound requires a multi-faceted analytical approach. GC-MS provides a robust screening method, while LC-MS/MS is essential for sensitive quantification in biological samples. NMR spectroscopy offers definitive structural confirmation. The protocols and data presented in this guide, while in some cases predictive due to limited literature on this specific compound, provide a solid foundation for forensic laboratories to develop and validate their own methods for the detection and analysis of this emerging designer drug. Further research is needed to establish a comprehensive and validated set of analytical data for this compound to strengthen forensic capabilities.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(2,5-Dimethoxybenzyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride, a piperazine derivative of interest in medicinal chemistry and drug development. The synthesis is achieved through a reliable one-pot reductive amination reaction between 2,5-dimethoxybenzaldehyde and piperazine, followed by conversion to its hydrochloride salt. This application note includes a comprehensive experimental procedure, characterization data, and a visual workflow diagram to ensure reproducibility and facilitate its application in a research setting.
Introduction
1-(2,5-Dimethoxybenzyl)piperazine is a versatile chemical intermediate belonging to the benzylpiperazine class of compounds. These scaffolds are of significant interest in the development of novel therapeutic agents due to their diverse pharmacological activities. The protocol outlined below describes a straightforward and efficient synthesis route, making this compound readily accessible for further research and development.
Chemical Reaction Scheme
Reaction: Reductive amination of 2,5-dimethoxybenzaldehyde with piperazine, followed by salt formation.
Characterization Data
The following table summarizes the key physicochemical properties of the synthesized this compound.
| Property | Value |
| IUPAC Name | 1-[(2,5-dimethoxyphenyl)methyl]piperazine;hydrochloride |
| CAS Number | 374897-99-1[1][2] |
| Molecular Formula | C₁₃H₂₁ClN₂O₂[1][2] |
| Molecular Weight | 272.78 g/mol [2] |
| Appearance | White crystalline solid[1] |
| Purity | ≥98%[1] |
| Solubility | Soluble in Methanol, DMSO (30 mg/ml), and DMF (5 mg/ml)[1] |
Experimental Protocol
This protocol is adapted from a similar synthesis of a benzylpiperazine derivative and is expected to provide a good yield of the target compound.[3]
Materials and Reagents:
-
2,5-Dimethoxybenzaldehyde
-
Piperazine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (gas or solution in a suitable solvent like diethyl ether or isopropanol)
-
Ice/water bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,5-dimethoxybenzaldehyde (1.0 eq) and piperazine (2.0 eq) in methanol. Stir the solution at room temperature for 30 minutes.
-
Reduction: To the stirring solution, add sodium cyanoborohydride (3.0 eq) portion-wise over 15-20 minutes. Continue to stir the reaction mixture at room temperature for another 30 minutes.
-
Quenching: Carefully quench the reaction by adding an ice/water mixture and continue stirring for an additional 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude 1-(2,5-dimethoxybenzyl)piperazine as an oil.
-
Purification (Optional): The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of petroleum ether and dichloromethane).[3]
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or isopropanol). Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in the chosen solvent until precipitation is complete.
-
Isolation: Collect the precipitated white crystals of this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Experimental Workflow
Caption: Synthesis workflow for this compound.
Safety Precautions
-
This synthesis should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Sodium cyanoborohydride is a toxic and moisture-sensitive reagent. Handle with care.
-
Hydrogen chloride is a corrosive gas. Handle with appropriate safety measures.
Conclusion
The provided protocol offers a reliable and straightforward method for the synthesis of this compound. The detailed steps and characterization data will be valuable for researchers in the fields of medicinal chemistry and drug discovery, enabling them to synthesize this compound for their research needs.
References
Application Note: GC-MS Analysis of 1-(2,5-Dimethoxybenzyl)piperazine Hydrochloride
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This application note details a comprehensive methodology for the qualitative and quantitative analysis of 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride, a designer piperazine derivative, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The protocols provided herein cover sample preparation, instrumentation parameters, and data analysis, offering a robust framework for the reliable identification and quantification of this compound in various matrices. The described method is crucial for forensic analysis, toxicological screening, and quality control in pharmaceutical research.
Introduction
1-(2,5-Dimethoxybenzyl)piperazine is a synthetic compound belonging to the piperazine class of drugs, which are often encountered as novel psychoactive substances (NPS). Structurally related to other designer drugs, accurate and sensitive analytical methods are imperative for its detection and characterization. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary analytical tool for the identification and validation of such substances due to its high separation efficiency and definitive mass spectral data.[1] This document provides a detailed protocol for the GC-MS analysis of this compound.
Experimental Protocols
Sample Preparation
The selection of a sample preparation method is contingent on the sample matrix. The following protocols are recommended for different sample types.
2.1.1. Solid Samples (e.g., powders, tablets)
-
Accurately weigh approximately 10 mg of the homogenized solid sample.
-
Dissolve the sample in 10 mL of methanol.
-
Vortex the mixture for 2 minutes to ensure complete dissolution.
-
Filter the solution using a 0.45 µm syringe filter into a GC vial.
2.1.2. Biological Samples (e.g., plasma, urine)
A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended for biological matrices to remove interferences.
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of the biological sample, add a suitable internal standard.
-
Add 1 mL of 1 M sodium hydroxide to basify the sample.
-
Add 5 mL of an organic solvent (e.g., chloroform or ethyl acetate).
-
Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[2]
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge (e.g., OASIS MCX) with methanol and water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 0.1 M HCl followed by methanol to remove interferences.
-
Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.[3][4]
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of 1-(2,5-Dimethoxybenzyl)piperazine.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Column | DB-1 MS, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)[2][5] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min[2][5] |
| Inlet Temperature | 280°C[2][6] |
| Injection Volume | 1 µL |
| Injection Mode | Split (20:1) or Splitless[2][5][6] |
| Oven Temperature Program | Initial temperature: 100°C, hold for 1 minute. Ramp to 300°C at 12°C/min, hold for 9 minutes.[2][6] |
| Mass Spectrometer | Agilent 5975C MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV[2][4] |
| MS Source Temperature | 230°C[2][6] |
| MS Quadrupole Temperature | 150°C[2] |
| Transfer Line Temperature | 280°C[2][6] |
| Data Acquisition | Full Scan Mode (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[5] |
Data Presentation
Quantitative data for closely related piperazine compounds are summarized below to provide an expected performance range for the analytical method.
| Analyte | Matrix | Linearity Range (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| 1-Benzylpiperazine (BZP) | Plasma | 0 - 10 | > 0.99 | 0.004 | 0.016 | 79 - 96[3][5] |
| 1-Benzylpiperazine (BZP) | Urine | 0 - 10 | > 0.99 | 0.002 | 0.008 | 90 - 108[3][5] |
| 2C-B | Urine | 0.5 - 1.5 | > 0.999 | - | - | - |
Expected Mass Fragmentation
The Electron Ionization (EI) mass spectrum of 1-(2,5-Dimethoxybenzyl)piperazine is expected to show characteristic fragment ions resulting from the cleavage of the benzyl group and fragmentation of the piperazine ring. Based on the fragmentation patterns of similar compounds like dimethoxybenzylpiperazines, key fragments would include ions corresponding to the dimethoxybenzyl moiety and the piperazine ring.[7] The major fragment ions for regioisomeric dimethoxybenzyl analogues often include m/z 229 from the loss of the substituted benzyl radical and m/z 56 from the piperazine ring.[7]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for the GC-MS analysis.
Signaling Pathway and Logical Relationships
The logical flow for the identification and confirmation of this compound is depicted below.
Caption: Logical flow for compound identification.
References
LC-MS method for 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride detection
This application note provides a detailed protocol for the quantitative analysis of DMBP-HCl using Liquid Chromatography-Mass Spectrometry (LC-MS). The method is designed for high sensitivity and specificity, making it suitable for demanding research and analytical applications.
Quantitative Data Summary
The following table summarizes the expected quantitative parameters for the LC-MS analysis of 1-(2,5-Dimethoxybenzyl)piperazine. These values are estimates based on the analysis of similar compounds and will require experimental validation.
| Parameter | Expected Value |
| Molecular Formula | C13H20N2O2 · HCl[2][8] |
| Formula Weight | 272.78 g/mol [8] |
| Precursor Ion ([M+H]+) | m/z 237.16 |
| Product Ions (for MRM) | To be determined experimentally. Plausible fragments could be m/z 151.08 (dimethoxybenzyl moiety) and m/z 86.09 (piperazine ring fragment). |
| Retention Time (RT) | ~ 3 - 7 minutes (highly dependent on specific column and gradient) |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Linear Range | 1 - 500 ng/mL |
Experimental Protocols
This section details the proposed methodology for the LC-MS analysis of DMBP-HCl.
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride reference standard in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.
-
Sample Preparation (e.g., Plasma): For the analysis of biological samples, a protein precipitation step is recommended.[9] To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Method Parameters
The following are suggested starting parameters for method development and will likely require optimization.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Precursor Ion (m/z 237.16) -> Product Ions (to be optimized) |
Method Validation
For reliable quantitative results, the developed LC-MS method should be validated according to relevant guidelines. Key validation parameters include:
-
Specificity and Selectivity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: Determine the concentration range over which the detector response is proportional to the analyte concentration.
-
Accuracy and Precision: Evaluate the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.
-
Matrix Effect: Investigate the influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: Assess the stability of the analyte in the sample matrix under different storage conditions.
Visualizations
The following diagrams illustrate the key workflows and relationships in the LC-MS analysis of this compound.
Caption: Workflow for DMBP-HCl Analysis.
Caption: LC-MS System Components.
References
- 1. 1-(2,5-Dimethoxybenzyl)piperazine (hydrochloride) - Analytical Standards - CAT N°: 24017 [bertin-bioreagent.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 1-(2,5-Dimethoxybenzyl)piperazine (hydrochloride) | Artepal [artepal.org]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Development and Validation of an LC-MS/MS Method for Quantification of the Novel Antibacterial Candidate DA-7010 in Plasma and Application to a Preclinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stock Solutions of 1-(2,5-Dimethoxybenzyl)piperazine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of stock solutions of 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride. This document is intended to serve as a comprehensive resource for researchers in various fields, including neuroscience, pharmacology, and forensic science.
Introduction
This compound is a piperazine derivative with potential applications in neuropharmacological research.[1] As an analytical reference standard, it is crucial to have standardized protocols for the preparation of stock solutions to ensure experimental reproducibility.[1] This compound is a member of the benzylpiperazine class, which is known to interact with monoaminergic systems in the central nervous system, including serotonergic and dopaminergic pathways. The hydrochloride salt form generally offers improved solubility in aqueous solutions compared to the free base.
Physicochemical Properties and Solubility
Proper stock solution preparation begins with an understanding of the compound's physical and chemical properties.
| Property | Value | Reference |
| CAS Number | 374897-99-1 | [1] |
| Molecular Formula | C₁₃H₂₀N₂O₂ • HCl | [1] |
| Formula Weight | 272.8 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| pKa (Predicted) | 9.11 ± 0.10 | [2] |
| Solubility | ||
| DMF | 5 mg/mL | [1] |
| DMSO | 30 mg/mL | [1] |
| Methanol | 1 mg/mL | [1] |
| PBS (pH 7.2) | 10 mg/mL | [1] |
Application Notes
Potential Research Applications
Based on the pharmacology of related benzylpiperazine compounds, this compound may be a valuable tool for in vitro and in vivo studies investigating:
-
Serotonergic and Dopaminergic Neurotransmission: Benzylpiperazine derivatives have been shown to interact with serotonin and dopamine receptors. This compound could be used to probe the function of these receptor systems.
-
Monoamine Transporter Function: Some piperazine analogs exhibit activity at the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).
-
Central Nervous System (CNS) Stimulation: As a member of the piperazine class, this compound may exhibit CNS stimulant properties.
-
Forensic and Analytical Reference: Due to its classification as a piperazine, it serves as an analytical reference standard in forensic and research laboratories.[1]
Biological Activity (Inferred)
-
Serotonin Receptors (e.g., 5-HT₂A, 5-HT₇): Arylpiperazine moieties are common pharmacophores in ligands for various serotonin receptors.
-
Dopamine Receptors (e.g., D₂): The piperazine scaffold is present in numerous dopamine receptor ligands.
Further experimental validation, such as radioligand binding assays, is required to determine the precise pharmacological profile of this compound.
Experimental Protocols
Safety Precautions
Before handling the compound, review the Safety Data Sheet (SDS). Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.[3][4][5][6] Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[3][4]
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro assays.
Materials:
-
This compound (Formula Weight: 272.8 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass:
-
For 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 272.8 g/mol = 0.002728 g = 2.728 mg
-
-
-
Weigh the compound:
-
Tare a clean, dry microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh out approximately 2.73 mg of this compound into the tube. Record the exact mass.
-
-
Add the solvent:
-
Using a calibrated pipette, add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Volume (mL) = (Mass (mg) / 272.8 mg/mmol) / 10 mmol/L * 1000 µL/mL
-
-
Dissolution:
-
Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.
-
-
Storage:
Preparation of a 1 mg/mL Stock Solution in PBS (pH 7.2)
This protocol is suitable for applications requiring an aqueous buffer.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Calibrated analytical balance
-
Conical tubes or volumetric flasks
-
Magnetic stirrer and stir bar (optional)
-
Pipettes
Procedure:
-
Weigh the compound:
-
Weigh out the desired amount of this compound (e.g., 10 mg).
-
-
Add the solvent:
-
Add the compound to a conical tube or volumetric flask.
-
Add a portion of the PBS (e.g., 8 mL for a final volume of 10 mL).
-
-
Dissolution:
-
Vortex or stir the solution until the compound is fully dissolved. Sonication in a water bath may be used to expedite dissolution.
-
-
Adjust to final volume:
-
Once dissolved, add PBS to reach the final desired volume (e.g., 10 mL for a 1 mg/mL solution).
-
-
Sterilization (Optional):
-
For cell culture applications, sterile filter the solution through a 0.22 µm syringe filter.
-
-
Storage:
-
Store the aqueous stock solution at 2-8°C for short-term use (a few days). For longer-term storage, it is advisable to prepare fresh solution or store aliquots at -20°C to minimize degradation.
-
Visualizations
Caption: Experimental workflow for preparing stock solutions.
Caption: Hypothesized signaling pathways.
References
Application Notes and Protocols for In Vitro Analysis of 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Objective
To characterize the in vitro pharmacological profile of 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride (DMBP), a piperazine derivative, by determining its binding affinity for a panel of key central nervous system (CNS) receptors, primarily serotonin (5-HT) and dopamine (D) receptors. This protocol outlines a competitive radioligand binding assay, a fundamental technique in drug discovery for identifying and characterizing ligand-receptor interactions.
Introduction
This compound is classified as a piperazine compound.[1][2][3][4] The piperazine scaffold is a common structural motif in a wide range of biologically active compounds, many of which exhibit affinity for various G-protein coupled receptors (GPCRs), including serotonin and dopamine receptors.[5][6] Understanding the receptor binding profile of DMBP is a critical first step in elucidating its potential pharmacological effects and mechanism of action. Radioligand binding assays are a robust and high-throughput method to determine the affinity of a test compound for a specific receptor.[7][8] This is achieved by measuring the ability of the unlabeled test compound (DMBP) to displace a specific, high-affinity radiolabeled ligand from its receptor.
Experimental Protocol: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of DMBP for a panel of selected serotonin and dopamine receptors.
Materials:
-
Test Compound: this compound (DMBP)
-
Cell Membranes: Commercially available or in-house prepared cell membranes expressing the target human receptors (e.g., from HEK293 or CHO cells). Recommended screening panel: 5-HT1A, 5-HT2A, 5-HT2C, D1, D2, D3 receptors.
-
Radioligands: Specific, high-affinity radioligands for each target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-Mesulergine for 5-HT2C, [3H]-SCH23390 for D1, [3H]-Spiperone for D2, [3H]-(+)-PHNO for D3).
-
Non-specific Binding Ligands: A high concentration of a known, unlabeled ligand for each receptor to determine non-specific binding (e.g., Serotonin for 5-HT receptors, Haloperidol or Spiperone for Dopamine receptors).[7]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.[7]
-
96-well Microplates
-
Glass Fiber Filters
-
Scintillation Vials and Cocktail
-
Liquid Scintillation Counter
-
Multi-channel Pipettes
-
Incubator
-
Filtration Manifold
Procedure:
-
Preparation of DMBP Dilutions: Prepare a stock solution of DMBP in an appropriate solvent (e.g., DMSO). Perform serial dilutions of the DMBP stock solution in assay buffer to create a range of concentrations (e.g., from 10-10 M to 10-5 M).
-
Assay Plate Setup: In a 96-well microplate, add the following to designated wells:
-
Total Binding Wells: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding Wells: Cell membranes, radioligand, and a high concentration of the non-specific binding ligand.
-
Test Compound Wells: Cell membranes, radioligand, and the various dilutions of DMBP.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a predetermined amount of time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[7]
-
Termination of Assay: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity bound to the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of specific binding for each concentration of DMBP.
-
Plot the percentage of specific binding against the logarithm of the DMBP concentration to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of DMBP that inhibits 50% of the specific binding of the radioligand) from the dose-response curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Data Presentation
The quantitative data obtained from the radioligand binding assays should be summarized in a clear and structured table for easy comparison of the binding affinities of DMBP across the different receptors.
| Receptor Subtype | Radioligand | Kd of Radioligand (nM) | DMBP IC50 (nM) | DMBP Ki (nM) |
| 5-HT1A | [3H]-8-OH-DPAT | Value | Value | Value |
| 5-HT2A | [3H]-Ketanserin | Value | Value | Value |
| 5-HT2C | [3H]-Mesulergine | Value | Value | Value |
| D1 | [3H]-SCH23390 | Value | Value | Value |
| D2 | [3H]-Spiperone | Value | Value | Value |
| D3 | [3H]-(+)-PHNO | Value | Value | Value |
Values in the table are placeholders for experimental results.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Radioligand binding assay workflow for DMBP.
Signaling Pathway Context (Hypothetical)
Should DMBP demonstrate significant affinity for a particular receptor, for instance, the 5-HT2A receptor, subsequent functional assays would be warranted to determine if it acts as an agonist or antagonist. The following diagram illustrates the canonical Gq-coupled signaling pathway for the 5-HT2A receptor.
Caption: Canonical 5-HT2A receptor signaling pathway.
Conclusion
This application note provides a detailed protocol for the initial in vitro characterization of this compound. By employing a competitive radioligand binding assay against a panel of relevant CNS receptors, researchers can effectively determine the binding affinity and selectivity profile of this compound. The resulting data are crucial for guiding further studies, such as functional assays to determine agonist or antagonist activity, and for understanding the potential therapeutic applications or toxicological properties of DMBP.
References
- 1. 1-(2,5-Dimethoxybenzyl)piperazine (hydrochloride) | Artepal [artepal.org]
- 2. caymanchem.com [caymanchem.com]
- 3. 1-(2,5-Dimethoxybenzyl)piperazine (hydrochloride) | CBI AxonTracker [cbi-tmhs.org]
- 4. 1-(2,5-Dimethoxybenzyl)piperazine (hydrochloride) - Analytical Standards - CAT N°: 24017 [bertin-bioreagent.com]
- 5. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
- 6. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(2,5-Dimethoxybenzyl)piperazine Hydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided as a guideline for the experimental use of 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride (DMBP) in neuroscience research. While based on established methodologies for similar compounds, specific quantitative data for DMBP is not extensively available in peer-reviewed literature. Therefore, the presented data tables are illustrative examples based on the expected pharmacological profile of this class of compounds. Researchers should perform their own dose-response experiments to determine the precise pharmacological properties of DMBP in their specific assay systems.
Introduction
1-(2,5-Dimethoxybenzyl)piperazine (DMBP) is a piperazine derivative with structural similarities to compounds known to interact with various monoamine neurotransmitter systems. The 2,5-dimethoxybenzyl moiety is a feature found in several psychoactive compounds, suggesting that DMBP may exhibit activity at serotonin and dopamine receptors. The piperazine core is a common scaffold in many centrally active drugs. These structural characteristics make DMBP a compound of interest for investigating neuronal signaling pathways, particularly those involved in mood, cognition, and psychosis.
These application notes provide an overview of the potential pharmacological profile of DMBP, along with detailed protocols for its in vitro and in vivo characterization.
Data Presentation: Exemplary Pharmacological Profile
The following tables present hypothetical, yet plausible, quantitative data for DMBP to serve as a template for data presentation. This data is based on the profiles of structurally related piperazine and 2,5-dimethoxybenzyl compounds.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Kᵢ (nM) - Hypothetical |
| Serotonin Receptors | ||
| 5-HT₁ₐ | [³H]8-OH-DPAT | 150 |
| 5-HT₂ₐ | [³H]Ketanserin | 25 |
| 5-HT₂C | [³H]Mesulergine | 80 |
| Dopamine Receptors | ||
| D₂ | [³H]Spiperone | 250 |
| D₃ | [³H]7-OH-DPAT | 400 |
| Adrenergic Receptors | ||
| α₁ | [³H]Prazosin | 500 |
| α₂ | [³H]Rauwolscine | >1000 |
| Transporters | ||
| SERT | [³H]Citalopram | >1000 |
| DAT | [³H]WIN 35,428 | >1000 |
| NET | [³H]Nisoxetine | >1000 |
Table 2: In Vitro Functional Activity of this compound
| Assay | Receptor | Functional Response | EC₅₀ / IC₅₀ (nM) - Hypothetical | Efficacy (% of Standard Agonist) - Hypothetical |
| Calcium Mobilization | 5-HT₂ₐ | Agonist | 85 | 75% (of 5-HT) |
| cAMP Accumulation | 5-HT₁ₐ | Antagonist | 200 (IC₅₀) | N/A |
| Calcium Mobilization | 5-HT₂C | Partial Agonist | 120 | 40% (of 5-HT) |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of DMBP for various G-protein coupled receptors (GPCRs).
1. Materials:
-
Compound: this compound (DMBP)
-
Cell Membranes: Membranes from cells stably expressing the receptor of interest (e.g., HEK293 or CHO cells) or from specific brain regions (e.g., rat cortex).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the target receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor.
-
Scintillation Fluid and Vials.
-
Filtration Apparatus: Brandel or PerkinElmer cell harvester with GF/B or GF/C filter mats.
-
Liquid Scintillation Counter.
2. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DMBP in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
Dilute the cell membranes in ice-cold assay buffer to the desired protein concentration (typically 50-200 µ g/well ).
-
Dilute the radioligand in assay buffer to a final concentration close to its Kₔ value.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.
-
Non-specific Binding: Add 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of membrane suspension.
-
Compound Competition: Add 50 µL of DMBP dilution, 50 µL of radioligand, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature or 37°C for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter mat using the cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Punch out the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of DMBP.
-
Determine the IC₅₀ value (the concentration of DMBP that inhibits 50% of specific radioligand binding) using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 2: In Vitro Calcium Mobilization Assay
This protocol is for assessing the functional activity (agonist or antagonist) of DMBP at Gq-coupled receptors, such as the 5-HT₂ₐ receptor.
1. Materials:
-
Compound: this compound (DMBP).
-
Cells: A cell line stably expressing the Gq-coupled receptor of interest (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye extrusion).
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
2. Procedure:
-
Cell Plating: Seed the cells into a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127).
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells 2-3 times with assay buffer to remove excess dye. Leave a final volume of 100 µL of assay buffer in each well.
-
Assay:
-
Agonist Mode:
-
Prepare serial dilutions of DMBP in assay buffer.
-
Place the cell plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the DMBP dilutions into the wells and record the change in fluorescence over time.
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of DMBP for 15-30 minutes.
-
Inject a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Record the change in fluorescence over time.
-
-
3. Data Analysis:
-
Quantify the fluorescence change as the peak fluorescence intensity minus the baseline fluorescence.
-
Agonist Mode: Plot the fluorescence change against the log concentration of DMBP to determine the EC₅₀ and maximal efficacy (Eₘₐₓ).
-
Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of DMBP to determine the IC₅₀.
Protocol 3: In Vivo Behavioral Assessment - Locomotor Activity
This protocol describes a method to assess the stimulant or depressant effects of DMBP on spontaneous locomotor activity in rodents.
1. Materials:
-
Compound: this compound (DMBP).
-
Animals: Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
Vehicle: e.g., 0.9% saline or a solution of 5% DMSO, 5% Tween 80, and 90% saline.
-
Locomotor Activity Chambers: Open-field arenas equipped with infrared beams to automatically track movement.
-
Syringes and needles for administration (e.g., intraperitoneal - IP).
2. Procedure:
-
Acclimation:
-
Allow the animals to acclimate to the housing facility for at least one week before the experiment.
-
On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 60 minutes.
-
-
Habituation: Place each animal individually into a locomotor activity chamber and allow them to habituate for 30-60 minutes.
-
Administration:
-
Remove the animals from the chambers and administer DMBP or vehicle via the chosen route (e.g., IP).
-
Immediately return the animals to the same chambers.
-
-
Data Collection: Record locomotor activity (e.g., distance traveled, number of beam breaks) in 5- or 10-minute bins for 60-120 minutes.
3. Data Analysis:
-
Analyze the data for total distance traveled and for distance traveled over time.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of DMBP to the vehicle control group.
Mandatory Visualizations
Signaling Pathway
Based on its structural similarity to known 5-HT₂ₐ receptor agonists, DMBP is hypothesized to activate the Gq-coupled signaling pathway.
Application Notes and Protocols for 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and use of 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride (CAS No: 374897-99-1), an analytical reference standard categorized as a piperazine.[1] These protocols are intended to ensure the safety of laboratory personnel and the integrity of experimental results.
Section 1: Safety and Handling Precautions
This compound is a chemical compound that requires careful handling to avoid potential health hazards. The following precautions are based on available safety data sheets and should be strictly adhered to.
1.1 Hazard Identification
The compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
-
Acute Oral Toxicity: Harmful if swallowed.[3]
Signal Word: Warning[2]
1.2 Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when handling this compound.
| PPE Category | Specification | Reference |
| Eye Protection | Goggles (European standard - EN 166) or tightly fitting safety goggles. | [2][4] |
| Hand Protection | Protective gloves (e.g., Nitrile rubber). | [2] |
| Skin and Body | Long-sleeved clothing. | [2] |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149:2001 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [2] |
1.3 First Aid Measures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Protocol | Reference |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [2][5] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. | [2] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [2][5] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. | [2] |
1.4 Storage and Disposal
Proper storage and disposal are crucial for safety and to maintain the compound's integrity.
-
Storage: Keep container tightly closed in a cool, dry, and well-ventilated place.[5] Store locked up.[3] Recommended storage at -20°C.[1]
-
Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.[3] Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[6]
Section 2: Experimental Protocols
While specific protocols for this compound are not widely published, the following are generalized procedures for the synthesis and analysis of similar benzylpiperazine derivatives. These should be adapted based on specific experimental goals.
2.1 General Protocol for Reductive Amination Synthesis
This protocol outlines a common method for the synthesis of benzylpiperazine derivatives.
-
Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde (e.g., 2,5-dimethoxybenzaldehyde) in a suitable solvent such as dichloromethane or methanol.
-
Addition of Amine: Add an equimolar amount of piperazine to the solution.
-
Reductive Agent: Slowly add a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride) to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water or a suitable aqueous solution.
-
Extraction: Extract the product into an organic solvent.
-
Purification: Purify the crude product using column chromatography or recrystallization to obtain the final compound.
2.2 Protocol for Radioligand Binding Assay
This assay can be used to determine the affinity of the compound for a specific receptor.
-
Receptor Preparation: Prepare membranes from cells expressing the target receptor (e.g., serotonin or dopamine receptors).
-
Assay Buffer: Use a suitable binding buffer, typically containing Tris-HCl at a physiological pH.[7]
-
Incubation: In a 96-well plate, incubate the receptor preparation with a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin) and varying concentrations of this compound.[7]
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant).
Section 3: Visualizations
3.1 General Laboratory Safety Workflow
The following diagram illustrates a standard workflow for ensuring safety when handling chemical compounds in a research setting.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,5-Dimethoxybenzyl)piperazine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2,5-dimethoxybenzyl)piperazine hydrochloride and improving its yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: The two most common and effective synthetic routes are:
-
Reductive Amination: This is a widely used one-pot reaction involving the condensation of 2,5-dimethoxybenzaldehyde with piperazine to form an intermediate iminium ion, which is then reduced in situ to the desired product. Common reducing agents include sodium triacetoxyborohydride, sodium cyanoborohydride, and catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst).[1][2][3]
-
Nucleophilic Substitution: This method involves the reaction of a 2,5-dimethoxybenzyl halide (e.g., chloride or bromide) with piperazine.[1][4] To avoid the formation of the disubstituted byproduct, it is crucial to control the stoichiometry, often by using a large excess of piperazine or by using piperazine monohydrochloride.[4][5]
Q2: What are the critical factors that influence the overall yield of the synthesis?
A2: Several factors can significantly impact the final yield:
-
Choice of Reducing Agent: The type and reactivity of the reducing agent in reductive amination are crucial. Mild reducing agents like sodium triacetoxyborohydride are often preferred as they are selective for the iminium ion and do not reduce the starting aldehyde.[6]
-
Stoichiometry of Reactants: The molar ratio of piperazine to the benzaldehyde derivative is critical. An excess of piperazine is often used to minimize the formation of the 1,4-disubstituted piperazine byproduct.[7]
-
Reaction Temperature and Time: Optimal temperature and reaction duration depend on the chosen synthetic route. For instance, catalytic hydrogenation may require elevated temperatures (e.g., 80-85°C) to drive the reaction to completion and minimize side reactions.[2]
-
pH of the Reaction Medium: The pH can influence the rate of iminium ion formation. For reductive amination with borohydride reagents, slightly acidic conditions are often beneficial. Catalytic amounts of acetic acid can be added to facilitate the reaction.[2]
-
Purification Method: The efficiency of the purification process (e.g., recrystallization, column chromatography) and the final conversion to the hydrochloride salt will affect the isolated yield.[1]
Q3: How is the final hydrochloride salt typically formed and isolated?
A3: After the synthesis of the free base, 1-(2,5-dimethoxybenzyl)piperazine, it is typically dissolved in a suitable organic solvent like isopropanol or diethyl ether.[2][7] Hydrochloric acid (either as a gas or a solution in an organic solvent) is then added to precipitate the hydrochloride salt.[4][7] The resulting crystalline solid is then collected by filtration, washed with a cold solvent, and dried.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Q: My reaction has resulted in a very low yield or has failed completely. What are the possible causes and how can I fix this?
A:
-
Cause 1: Inactive Reducing Agent. Borohydride reagents can degrade upon exposure to moisture.
-
Solution: Use a fresh bottle of the reducing agent (e.g., sodium triacetoxyborohydride or cyanoborohydride) and handle it under anhydrous conditions.
-
-
Cause 2: Incomplete Iminium Ion Formation. The initial condensation between the aldehyde and piperazine may not have occurred efficiently.
-
Cause 3: Ineffective Catalytic Hydrogenation. The catalyst (e.g., Pd/C) may be poisoned or inactive.
-
Solution: Use fresh, high-quality catalyst. Ensure the hydrogen gas is of high purity and that the system is properly purged of air. Gradual addition of the aldehyde to the piperazine and catalyst mixture at an elevated temperature (80-85 °C) can improve the reaction rate and yield.[2]
-
Problem 2: Significant Formation of 1,4-Bis(2,5-dimethoxybenzyl)piperazine Byproduct
Q: I am observing a significant amount of a disubstituted byproduct in my final product mixture. How can I suppress its formation?
A:
-
Cause: Unfavorable Reactant Stoichiometry. If the ratio of the benzaldehyde to piperazine is too high, the monosubstituted product can react further to form the disubstituted byproduct.
-
Solution 1: Increase Excess of Piperazine. Use a larger excess of piperazine (e.g., 2 to 4 equivalents) to statistically favor the formation of the monosubstituted product.[7]
-
Solution 2: Use Piperazine Monohydrochloride. A simplified one-pot method involves using a mixture of piperazine and piperazine dihydrochloride, which generates piperazine monohydrochloride in situ. This effectively protects one of the amine groups, preventing disubstitution.[5]
-
Solution 3: Gradual Addition. Slowly add the 2,5-dimethoxybenzaldehyde to the solution of piperazine. This keeps the concentration of the aldehyde low at any given time, reducing the chance of a second substitution.[2]
-
Problem 3: Difficulties in Product Purification and Isolation
Q: The crude product is an oil or is difficult to purify by recrystallization. What purification strategies can I employ?
A:
-
Cause 1: Presence of Impurities. Residual starting materials or byproducts can interfere with crystallization.
-
Solution 1: Column Chromatography. Purify the free base using column chromatography (e.g., silica gel with a suitable solvent system like dichloromethane/methanol) before converting it to the hydrochloride salt.[1]
-
Solution 2: Acid-Base Extraction. After the reaction, perform an acid-base workup. Dissolve the crude mixture in an organic solvent and wash with a dilute acid to extract the basic piperazine products into the aqueous layer. Then, make the aqueous layer basic (pH > 12) and extract the purified free base back into an organic solvent.[4]
-
-
Cause 2: Incorrect Solvent for Recrystallization/Precipitation. The chosen solvent may not be optimal for inducing crystallization of the hydrochloride salt.
Quantitative Data and Reaction Conditions
The following table summarizes various conditions reported for the synthesis of similar benzylpiperazine derivatives, providing a basis for optimizing your experiment.
| Starting Aldehyde/Halide | Reagents | Solvent | Temp. | Time | Yield | Reference |
| 2,3,4-Trimethoxybenzaldehyde | Piperazine, H₂, Pd/C | Isopropanol | 80-85°C | 30 min | 81% | [2] |
| 2,3,4-Trimethoxybenzaldehyde | Piperazine, H₂, Pd/C, Acetic Acid | Isopropanol | 80-85°C | - | 85% | [2] |
| 4-Bromo-2,5-dimethoxybenzaldehyde | Piperazine, Sodium Cyanoborohydride | Methanol | RT | 30 min | - | [7] |
| Benzyl Chloride | Piperazine, Piperazine Dihydrochloride | Ethanol | 65°C | 25 min | 93-95% (as Dihydrochloride) | [4] |
| N-Boc-alaninal | Ammonium Acetate, Sodium Cyanoborohydride | - | - | - | Good | [8] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is adapted from general procedures for reductive amination.[6]
-
Setup: To a round-bottom flask, add 2,5-dimethoxybenzaldehyde (1 equivalent) and piperazine (2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification (Free Base): Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
-
Salt Formation: Dissolve the purified free base in a minimal amount of isopropanol or diethyl ether. Add a solution of HCl in the same solvent until precipitation is complete. Filter the solid, wash with cold solvent, and dry under vacuum to obtain this compound.
Visualizations
Synthesis Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. RU2234501C1 - Method for preparing 1-(2,3,4-trimethoxybenzyl)-piperazine dihydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. etd.auburn.edu [etd.auburn.edu]
- 8. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(2,5-Dimethoxybenzyl)piperazine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most prevalent methods for synthesizing 1-(2,5-Dimethoxybenzyl)piperazine are:
-
Reductive Amination: This involves the reaction of 2,5-dimethoxybenzaldehyde with piperazine in the presence of a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride.[1][2]
-
Nucleophilic Substitution (Alkylation): This method consists of reacting piperazine with a 2,5-dimethoxybenzyl halide (e.g., chloride or bromide) in the presence of a base.
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: Potential impurities can originate from starting materials, side reactions, or subsequent work-up steps. The most common impurities include:
-
Unreacted starting materials: Piperazine, 2,5-dimethoxybenzaldehyde, or 2,5-dimethoxybenzyl halide.
-
Di-substituted byproduct: 1,4-bis(2,5-Dimethoxybenzyl)piperazine, which arises from the reaction of the product with another molecule of the benzylating agent.
-
Side-products from starting materials: Such as 2,5-dimethoxybenzyl alcohol, formed from the hydrolysis of the corresponding benzyl halide.
-
Reagent-related impurities: Residual catalysts, bases, or byproducts from the reducing agent.
Q3: How can I minimize the formation of the di-substituted byproduct, 1,4-bis(2,5-Dimethoxybenzyl)piperazine?
A3: To minimize the formation of the di-substituted byproduct, it is recommended to use a molar excess of piperazine relative to the 2,5-dimethoxybenzyl halide or aldehyde.[3] This shifts the reaction equilibrium towards the mono-substituted product. Careful control of reaction temperature and slow, controlled addition of the benzylating agent can also help to reduce the formation of this impurity.
Q4: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?
A4: Several analytical techniques can be employed:
-
Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress and for identifying the presence of major impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the main product and various impurities. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution is often a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities and byproducts.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Product | - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient purification. | - Monitor the reaction by TLC or HPLC to ensure completion. - Optimize reaction conditions (temperature, time, solvent). - Review and optimize the work-up and purification procedures. |
| Presence of Unreacted Starting Materials | - Insufficient reaction time or temperature. - Incorrect stoichiometry of reactants. | - Increase reaction time or temperature. - Ensure the correct molar ratios of reactants are used. |
| High Levels of Di-substituted Byproduct | - Molar ratio of piperazine to the benzylating agent is too low. - Rapid addition of the benzylating agent. | - Use a larger excess of piperazine. - Add the 2,5-dimethoxybenzyl halide or aldehyde dropwise to the reaction mixture. |
| Product is an oil or fails to crystallize as the hydrochloride salt | - Presence of impurities that inhibit crystallization. - Residual solvent. | - Purify the free base by column chromatography before converting to the hydrochloride salt. - Ensure all solvents are thoroughly removed under vacuum. |
| Broad or Unresolved Peaks in NMR Spectrum | - Presence of multiple, closely related impurities. - Paramagnetic impurities. | - Purify the sample further using column chromatography or recrystallization. - Treat the sample with a chelating agent if metal contamination is suspected. |
Data Presentation: Common Impurities and Analytical Data
| Impurity Name | Chemical Structure | Source | Typical Analytical Method for Detection |
| Piperazine | C₄H₁₀N₂ | Unreacted starting material | HPLC, GC-MS |
| 2,5-Dimethoxybenzaldehyde | C₉H₁₀O₃ | Unreacted starting material (Reductive Amination) | HPLC, GC-MS |
| 2,5-Dimethoxybenzyl chloride | C₉H₁₁ClO₂ | Unreacted starting material (Alkylation) | HPLC, GC-MS |
| 1,4-bis(2,5-Dimethoxybenzyl)piperazine | C₂₂H₃₀N₂O₄ | Over-alkylation/di-substitution | HPLC, LC-MS |
| 2,5-Dimethoxybenzyl alcohol | C₉H₁₂O₃ | Hydrolysis of 2,5-dimethoxybenzyl halide | HPLC, GC-MS |
Experimental Protocols
General Protocol for Synthesis via Reductive Amination
-
To a solution of 2,5-dimethoxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., dichloromethane or methanol), add piperazine (2-3 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add a reducing agent, such as sodium triacetoxyborohydride (1.2-1.5 equivalents), portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same or another appropriate solvent to precipitate the hydrochloride salt.
-
Filter the precipitate, wash with a cold solvent, and dry under vacuum to yield this compound.[2]
General Protocol for Purity Analysis by HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient: A typical gradient could be starting with 95% A and 5% B, ramping to 5% A and 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Mandatory Visualization
References
preventing disubstitution in benzylpiperazine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzylpiperazine, with a specific focus on preventing the formation of the disubstituted byproduct, 1,4-dibenzylpiperazine.
Troubleshooting Guide: Preventing Disubstitution
Issue: Significant formation of 1,4-dibenzylpiperazine is observed during the synthesis of N-benzylpiperazine.
This is a common problem due to the presence of two reactive secondary amine groups in the piperazine ring. The desired monosubstituted product, once formed, can react again with the benzylating agent. Here are the primary causes and their solutions:
Cause 1: Uncontrolled Reactivity of Piperazine
-
Solution A: Utilize Piperazine Salts. The most effective and widely used method to achieve monosubstitution is to deactivate one of the nitrogen atoms through protonation. By using piperazine monohydrochloride or an in-situ generated equivalent, the nucleophilicity of the second nitrogen is significantly reduced, thus hindering dialkylation.[1] A well-established procedure involves reacting benzyl chloride with a mixture of piperazine hexahydrate and piperazine dihydrochloride.[1][2][3]
-
Solution B: Employ a Large Excess of Piperazine. Using a 5- to 10-fold excess of piperazine relative to the benzylating agent statistically favors the reaction of the benzylating agent with the unreacted piperazine over the newly formed N-benzylpiperazine.[4] While effective, this approach requires a more rigorous purification step to remove the excess piperazine.
Cause 2: Suboptimal Reaction Conditions
-
Solution A: Slow Addition of the Benzylating Agent. Adding the benzyl chloride dropwise to the piperazine solution helps to maintain a low concentration of the electrophile.[5] This minimizes the opportunity for the monosubstituted product to encounter and react with another molecule of benzyl chloride.
-
Solution B: Control Reaction Temperature and Time. Higher temperatures and longer reaction times can increase the likelihood of disubstitution.[4] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and to halt the reaction once the formation of the monosubstituted product is optimal.
Cause 3: Use of an Unprotected Piperazine
-
Solution: Employ a Mono-Protected Piperazine. For syntheses where high purity of the monosubstituted product is critical, using a mono-protected piperazine such as N-Boc-piperazine (tert-butyloxycarbonyl piperazine) is the most reliable strategy.[5][6] The Boc protecting group effectively blocks one nitrogen atom, directing the benzylation to the unprotected nitrogen. The protecting group can then be removed in a subsequent step.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most common side-product in benzylpiperazine synthesis and why does it form?
A1: The most common side-product is 1,4-dibenzylpiperazine (DBZP).[7] It forms because piperazine has two reactive secondary amine nitrogens. After the first benzylation reaction forms the desired 1-benzylpiperazine, this product can act as a nucleophile and react with another molecule of benzyl chloride, leading to the disubstituted product.[7]
Q2: I'm seeing low yields even when I try to control for disubstitution. What else could be going wrong?
A2: Low yields can stem from several factors beyond disubstitution. Consider the following:
-
Reaction Homogeneity: If the reaction is not carried out in a homogeneous solution, the monosubstituted product may preferentially dissolve in a separate phase containing the benzyl chloride, leading to increased disubstitution.[8]
-
Purity of Reagents: Ensure your piperazine and benzyl chloride are of high purity and that your solvents are anhydrous, as impurities can lead to side reactions.
-
Inadequate Base: When not using the salt protection method, an inadequate or inappropriate base can lead to the accumulation of HCl, which will protonate the piperazine and reduce its nucleophilicity.
Q3: How can I effectively purify my N-benzylpiperazine from unreacted piperazine and the disubstituted byproduct?
A3: Several methods can be employed:
-
Fractional Distillation: N-benzylpiperazine has a significantly different boiling point from both piperazine and 1,4-dibenzylpiperazine, allowing for separation by distillation under reduced pressure.[2]
-
Acid-Base Extraction: This technique can separate the basic piperazine products from non-basic impurities. The different basicities of mono- and di-substituted piperazines may also be exploited for separation.[4]
-
Crystallization: The product can often be isolated and purified as a hydrochloride salt. For instance, 1-benzylpiperazine dihydrochloride can be precipitated and collected.[1][2]
Q4: Is it better to use a large excess of piperazine or a protecting group strategy?
A4: The choice depends on your specific experimental goals, scale, and available resources.
-
Excess Piperazine: This method is atom-uneconomical and requires extensive purification to remove the excess starting material. However, it is a simpler, one-step process.[4]
-
Protecting Groups: This is the most reliable method for achieving high selectivity for the mono-substituted product.[5] It involves a multi-step synthesis (protection, alkylation, deprotection), which may be more time-consuming and costly but often results in a cleaner product and easier purification.[9]
Data Presentation
Table 1: Effect of Stoichiometry and Protecting Groups on Benzylpiperazine Synthesis Yields
| Electrophile | Piperazine Equivalents | Protecting Group | Mono-substituted Yield (%) | Di-substituted Yield (%) | Reference |
| Benzyl Bromide | 1.1 | None | 45 | 35 | [10] |
| Benzyl Bromide | 5.0 | None | 75 | <5 | [10] |
| Benzyl Bromide | 1.0 (with 1.1 eq. Boc-piperazine) | Boc | >95 (before deprotection) | 0 | [10] |
Experimental Protocols
Protocol 1: Mono-N-benzylation of Piperazine using In-Situ Salt Protection (Organic Syntheses Method)
This procedure is adapted from Organic Syntheses and is designed to yield the pure 1-benzylpiperazine dihydrochloride, free of any disubstituted compound.[2]
-
Materials:
-
Piperazine hexahydrate (24.3 g, 0.125 mole)
-
Piperazine dihydrochloride monohydrate (22.1 g, 0.125 mole)
-
Benzyl chloride, recently distilled (15.8 g, 14.3 mL, 0.125 mole)
-
Absolute ethanol (50 mL)
-
Absolute ethanol saturated with dry hydrogen chloride at 0°C
-
Dry benzene
-
-
Procedure:
-
In a 250-mL Erlenmeyer flask, dissolve piperazine hexahydrate in absolute ethanol and warm the solution in a bath at 65°C.
-
Add the piperazine dihydrochloride monohydrate to the solution and swirl to dissolve while maintaining the temperature at 65°C. This creates an ethanolic solution of piperazine monohydrochloride.[3]
-
With vigorous swirling or stirring, add the benzyl chloride over 5 minutes. The formation of white needles of piperazine dihydrochloride will begin almost immediately.
-
Cool the reaction mixture in an ice bath to about 0°C.
-
Collect the precipitated piperazine dihydrochloride by suction filtration and wash it with ice-cold absolute ethanol.
-
Cool the combined filtrate and washings in an ice bath and treat with 25 mL of absolute ethanol saturated at 0°C with dry hydrogen chloride.
-
After thorough mixing, cool the solution for 10–15 minutes in the ice bath.
-
Collect the precipitated white plates of 1-benzylpiperazine dihydrochloride by suction filtration, wash with dry benzene, and dry. The expected yield is 93–95%.[2]
-
Protocol 2: Mono-N-benzylation using a Protecting Group
This protocol uses N-Boc-piperazine to ensure mono-alkylation.
-
Materials:
-
N-Boc-piperazine (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (or other suitable dry solvent)
-
-
Procedure:
-
To a solution of N-Boc-piperazine in anhydrous acetonitrile, add potassium carbonate.
-
Slowly add the benzyl bromide to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is N-Boc-N'-benzylpiperazine, which can be purified by column chromatography.
-
The Boc group can be removed by treating the purified intermediate with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent to yield the final 1-benzylpiperazine product.
-
Visualizations
Caption: Reaction pathway for benzylpiperazine synthesis.
Caption: Troubleshooting workflow for disubstitution.
References
- 1. Synthesis of 1-Benzylpiperazine (BzP/A2) - [www.rhodium.ws] [designer-drug.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 8. US2436685A - Substituted piperazines - Google Patents [patents.google.com]
- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
troubleshooting low yield in piperazine derivative synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with low yields in piperazine derivative synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues encountered during experimental work in a direct question-and-answer format.
Question 1: My primary issue is the formation of a di-substituted byproduct, which significantly lowers the yield of my desired mono-substituted piperazine. How can I improve selectivity?
Answer: Controlling selectivity is a frequent challenge due to the two reactive nitrogen atoms in the piperazine ring. Low yield of the mono-substituted product is often directly linked to the formation of the di-substituted byproduct. Here are key strategies to favor mono-substitution:
-
Control Stoichiometry: Using a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile (alkyl or aryl halide) statistically favors a reaction with an unsubstituted piperazine molecule, minimizing di-substitution.[1][2]
-
Slow Addition of Reagents: Adding the alkylating or arylating agent dropwise to the reaction mixture, preferably at a lower temperature, helps maintain a low concentration of the electrophile. This reduces the probability of a second substitution event on the already mono-substituted product.[2][3]
-
Use of Protecting Groups: This is the most reliable method for ensuring mono-substitution.[1] By protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc), you physically block it from reacting. The alkylation or arylation is then directed to the unprotected nitrogen. The Boc group can be easily removed in a subsequent step.[1][3]
-
Utilize Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen atom, thereby hindering di-alkylation.[2][4]
-
Optimize Reaction Conditions: High temperatures and extended reaction times can sometimes favor the formation of the more thermodynamically stable di-substituted product. It is crucial to monitor the reaction's progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop it once the consumption of the starting material is optimal.[1][3]
Caption: Controlling reaction pathways to favor mono-substitution.
Question 2: I am experiencing consistently low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes?
Answer: Low yields in Buchwald-Hartwig amination can often be traced back to suboptimal reaction conditions or catalyst issues. Consider the following troubleshooting steps:
-
Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required. It is highly recommended to screen a variety of ligands (e.g., RuPhos, BINAP) and palladium sources to find the optimal combination for your specific substrates.[1][2][5]
-
Base Selection: The choice of base is crucial as it can significantly influence the reaction rate and the prevalence of side reactions. Strong bases like sodium tert-butoxide (NaOtBu) are common, but if they cause decomposition of your starting materials or products, consider switching to a weaker inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][5]
-
Solvent Effects: The solvent impacts the solubility of your reagents and the stability of the active catalytic species. Toluene, dioxane, and THF are commonly used. If you observe poor solubility, a more polar solvent like t-butanol might be beneficial.[1][5] Ensure the solvent is anhydrous, as water can deactivate the catalyst.
-
Reaction Temperature and Time: Suboptimal temperatures can lead to an incomplete reaction (if too low) or decomposition of the catalyst, starting materials, or product (if too high). Monitor the reaction by TLC or LC-MS to determine the optimal balance of temperature and time.[1][5]
Question 3: My reaction appears to stall and is not going to completion, leaving a significant amount of unreacted starting material. What should I investigate?
Answer: An incomplete reaction can be caused by several factors:
-
Poor Solubility: If reagents are not fully dissolved, the reaction can be slow or stall. Try switching to a more suitable solvent, such as DMF, to ensure a homogeneous reaction mixture.[3]
-
Insufficient Base: The reaction may generate an acid byproduct (e.g., HBr from an alkyl bromide). This acid can protonate the piperazine, rendering it non-nucleophilic. Ensure you are using a sufficient amount of base (typically 1.5-2.0 equivalents) to neutralize this acid and drive the reaction forward.[3]
-
Reversible Reaction: An equilibrium may be reached that prevents full conversion. Adding a sufficient amount of base to effectively neutralize any acid byproduct can help push the equilibrium towards the product side.[3]
-
Catalyst Poisoning (if applicable): In catalyzed reactions, impurities in the reagents or solvents can "poison" or deactivate the catalyst. Using pure, anhydrous reagents and solvents is critical to avoid this.[3]
Caption: Troubleshooting workflow for diagnosing low yield.
Question 4: I am losing a significant amount of my product during purification. What are some effective purification strategies for piperazine derivatives?
Answer: Purification can indeed be a major source of yield loss, especially if the product is highly polar or water-soluble.
-
Aqueous Work-up: During extraction, basic piperazine derivatives can be difficult to separate from aqueous layers, sometimes forming emulsions. Quenching the reaction with a saturated aqueous solution of sodium bicarbonate is a common first step.[3] If your product is highly water-soluble, minimizing the volume of aqueous washes or performing a back-extraction can help.
-
Acid/Base Extraction: The basic nature of the piperazine nitrogen can be used for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the purified product re-extracted into an organic solvent.[1]
-
Column Chromatography: This is a very common purification method. However, highly polar piperazine derivatives can streak on silica gel, leading to poor separation and recovery. Using a more polar eluent system, sometimes with a small amount of a basic additive like triethylamine (~1%) or ammonia in methanol, can improve the chromatography.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity and can be more scalable than chromatography.[1]
-
Ion Exchange Chromatography: For particularly challenging separations, especially with highly polar or ionic compounds, ion exchange chromatography can be a powerful tool for removing charged impurities or isolating the desired product.[6]
Data Presentation
Table 1: Effect of Piperazine:Electrophile Stoichiometry on Product Distribution
This table provides generalized data illustrating how adjusting the molar ratio of piperazine to the electrophile can significantly influence the selectivity towards the mono-substituted product.[2]
| Molar Ratio (Piperazine : Electrophile) | Mono-substituted Product Yield (%) | Di-substituted Product Yield (%) |
| 1 : 1 | Low to Moderate | High |
| 3 : 1 | Good | Low |
| 5 : 1 | High | Very Low |
| 10 : 1 | Very High | Trace / Not Detected |
| Note: Specific yields are highly dependent on the substrates and reaction conditions. |
Experimental Protocols
Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine
This protocol leverages a large excess of piperazine to statistically favor mono-alkylation.[1][2]
Materials:
-
Piperazine (10.0 eq)
-
Alkyl Halide (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add piperazine (10.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile and stir the resulting suspension.
-
Slowly add the alkyl halide (1.0 eq) to the mixture at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS until the alkyl halide is consumed.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or acid/base extraction to isolate the mono-alkylated product.
Protocol 2: Synthesis and Use of Mono-Protected N-Boc-piperazine
This two-part protocol is the most controlled method for achieving mono-substitution.[1]
Part A: Synthesis of N-Boc-piperazine
-
Dissolve piperazine (2.0 eq) in a suitable solvent like dichloromethane (DCM) in a flask and cool the solution to 0 °C in an ice bath.
-
In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM.
-
Add the Boc₂O solution dropwise to the cold piperazine solution over 1-2 hours with vigorous stirring.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of methanol in DCM) to isolate pure N-Boc-piperazine.
Part B: Alkylation of N-Boc-piperazine
-
Dissolve N-Boc-piperazine (1.0 eq) in an anhydrous solvent such as THF or acetone.
-
Add a base, such as anhydrous potassium carbonate (1.5 eq).
-
Add the desired alkyl halide (1.1-1.2 eq).
-
Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction, filter off the inorganic salts, and evaporate the solvent. The resulting crude product can then be deprotected (e.g., using trifluoroacetic acid in DCM) to yield the final mono-substituted piperazine.
Caption: A typical experimental workflow for synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. osti.gov [osti.gov]
Technical Support Center: Optimizing Reaction Conditions for Monosubstituted Piperazines
Welcome to the technical support center for the synthesis of monosubstituted piperazines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common experimental challenges.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of monosubstituted piperazines in a direct question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Question: My reaction shows low or no yield of the desired monosubstituted piperazine. What are the common causes and how can I fix this?
Answer: Low conversion is a frequent issue that can often be traced back to several key factors in your reaction setup.
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solution | Citation |
| Suboptimal Reaction Conditions | Temperature: Many N-alkylation and N-arylation reactions require heating (typically 80-110 °C) to proceed at a reasonable rate. If your reaction is sluggish at room temperature, consider a moderate increase in temperature. | [1][2][3] |
| Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may simply need more time to reach completion. | [2][4][5] | |
| Catalyst and Ligand Issues (for Buchwald-Hartwig Amination) | Catalyst Deactivation: Ensure a properly inert atmosphere (Argon or Nitrogen) to protect the catalyst. While some systems are air-stable, catalyst deactivation can occur. | [3] |
| Poor Ligand Choice: The choice of phosphine ligand is critical. For N-arylation, sterically hindered biaryl phosphine ligands like RuPhos and XPhos are often effective. If using older generation ligands, catalytic activity may be insufficient. | [1][3] | |
| Inappropriate Base or Solvent | Base Selection: For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) are common. If this causes decomposition, consider weaker bases like K₃PO₄ or Cs₂CO₃. For direct alkylations, a base like K₂CO₃ is often used to neutralize the acid byproduct. | [1][2][6] |
| Solvent & Solubility: Reagent insolubility is a frequent cause of reaction failure. Ensure your starting materials are soluble in the chosen solvent (e.g., Toluene, Dioxane, THF, DMF) at the reaction temperature. | [1][3][6] | |
| Reversible Reaction Equilibrium | For direct alkylation, the acid byproduct (e.g., HBr, HCl) can protonate the piperazine, reducing its nucleophilicity. Ensure an adequate amount of base (at least 1.5-2.0 equivalents) is present to neutralize this acid. | [6] |
Issue 2: Significant Formation of Di-Substituted Byproduct
Question: My reaction is producing a large amount of the N,N'-disubstituted piperazine. How can I improve the selectivity for the mono-substituted product?
Answer: Controlling selectivity is the primary challenge in piperazine chemistry due to the two reactive nitrogen atoms. Several reliable strategies can be employed to favor mono-substitution.[7]
Strategies to Enhance Mono-Selectivity:
| Strategy | Description | Citation |
| Use a Mono-Protected Piperazine | This is the most effective and controlled method. By temporarily blocking one nitrogen with a protecting group like tert-Butoxycarbonyl (Boc), the reaction is directed to the unprotected nitrogen. The Boc group can be easily removed later under acidic conditions. | [1][6][8][9] |
| Use a Large Excess of Piperazine | Using a 5- to 10-fold excess of piperazine relative to the electrophile (e.g., alkyl or aryl halide) statistically favors the reaction with an unsubstituted piperazine molecule over the mono-substituted product. | [1][2][6] |
| Slow Addition of Electrophile | Adding the electrophile (alkyl/aryl halide) slowly to the reaction mixture, especially at lower temperatures, can help to minimize di-substitution. | [2][6] |
| In-situ Monoprotonation | Reacting piperazine with one equivalent of acid (e.g., forming piperazine monohydrochloride) effectively "protects" one nitrogen through protonation, reducing its nucleophilicity and directing the reaction to the free nitrogen. | [9][10][11] |
Issue 3: Difficulty with Product Purification
Question: My crude product is difficult to purify. What are common impurities and effective purification techniques?
Answer: Purification challenges often arise from the similar physical properties of the product and byproducts, or the water solubility of the piperazine derivatives.
Common Impurities and Purification Strategies:
| Problem | Potential Cause / Impurity | Recommended Purification Strategy | Citation |
| Co-elution on Silica Gel | Mono- and di-substituted products have similar polarities. | Optimize Column Chromatography: Try different solvent systems or gradients. For basic piperazine compounds, consider using deactivated silica gel or alumina. | [12] |
| Acid-Base Extraction: Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution. The basic piperazine product will move to the aqueous layer as its salt. Basify the aqueous layer and re-extract the purified product into an organic solvent. | [2] | ||
| Product is an Oil or Hard to Crystallize | The free base form may not be crystalline. | Salt Formation: Convert the purified free base into a salt (e.g., hydrochloride, fumarate, citrate). Salts are often more crystalline and easier to handle than the free base. | [4] |
| Product is Highly Water-Soluble | The product may be protonated and exist as a salt in the aqueous layer during workup. | Basify Aqueous Layer: During extraction, ensure the pH of the aqueous layer is adjusted to be basic (pH 9.5-12) with a base like Na₂CO₃ or NaOH. This deprotonates the piperazine, making it less water-soluble and easier to extract into the organic layer. | [6] |
| Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. | [8][12] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to guarantee mono-substitution of piperazine?
The most dependable and widely used strategy is to start with a mono-protected piperazine, most commonly N-Boc-piperazine.[9] This approach blocks one nitrogen atom, forcing the alkylation or arylation to occur selectively at the other free nitrogen.[6][8] The protecting group is then removed in a subsequent step. While this adds steps to the synthesis, it avoids the formation of hard-to-separate di-substituted byproducts and often leads to higher overall yields of the pure mono-substituted product.[1][9]
Q2: Which protecting group is best for piperazine?
The tert-Butoxycarbonyl (Boc) group is the most common and versatile protecting group for piperazine. It is easily introduced using Di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of reaction conditions.[2][11] Crucially, it can be removed cleanly under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, which generally do not affect other functional groups.[4][5][13]
Q3: My Boc-deprotection reaction is incomplete or gives a low yield. What should I check?
Incomplete deprotection can result from insufficient acid, short reaction times, or low temperatures.[5] Low yields can be caused by side reactions or product loss during workup.[4]
-
Check Acid Equivalents: Ensure you are using a sufficient excess of acid (e.g., 5-10 equivalents of TFA or a 4M solution of HCl in dioxane).[4]
-
Monitor the Reaction: Use TLC or LC-MS to confirm the disappearance of the starting material before proceeding with the workup.[4]
-
Work-up pH: During the basic wash (e.g., with NaHCO₃), ensure the aqueous phase is fully basic (pH > 7) to convert the product salt to the free base, allowing for efficient extraction into the organic layer.[4]
-
Consider Scavengers: The cleavage of the Boc group generates a reactive tert-butyl cation, which can cause side reactions. If you observe unexpected byproducts, consider adding a scavenger like triisopropylsilane (TIS) to the reaction.[5]
Q4: What are the key reaction types used for creating the C-N bond to piperazine?
The main methods are N-alkylation, reductive amination, and N-arylation (Buchwald-Hartwig amination).[14]
-
N-Alkylation: Involves reacting piperazine with an alkyl halide (e.g., bromide or iodide) in the presence of a base. It is a direct and common method.[6]
-
Reductive Amination: A two-step, one-pot process where piperazine first reacts with an aldehyde or ketone to form an intermediate, which is then reduced by an agent like sodium triacetoxyborohydride (STABH). This method avoids the use of alkyl halides and prevents over-alkylation.[6][15]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between piperazine and an aryl halide (or triflate). It is a powerful method for forming N-aryl piperazines.[3][16][17]
Visualized Workflows and Logic
// Node Definitions start [label="Start: Select Synthesis Strategy", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; strategy_protect [label="Strategy 1: Protection Route\n(Recommended for Selectivity)", fillcolor="#F1F3F4", fontcolor="#202124"]; strategy_direct [label="Strategy 2: Direct Reaction", fillcolor="#F1F3F4", fontcolor="#202124"];
protect_step [label="Step 1: Protect Piperazine\n(e.g., with Boc₂O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; coupling_step [label="Step 2: C-N Coupling Reaction\n(Alkylation, Arylation, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; deprotect_step [label="Step 3: Deprotection\n(e.g., with TFA or HCl)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
direct_reaction [label="C-N Coupling Reaction\n(Use large excess of piperazine)", fillcolor="#34A853", fontcolor="#FFFFFF"];
purify [label="Step 4: Purification\n(Extraction, Chromatography, Crystallization)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Final Product:\nMonosubstituted Piperazine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> strategy_protect; start -> strategy_direct;
strategy_protect -> protect_step; protect_step -> coupling_step; coupling_step -> deprotect_step; deprotect_step -> purify;
strategy_direct -> direct_reaction; direct_reaction -> purify;
purify -> product; } dot Caption: General experimental workflows for monosubstituted piperazine synthesis.
// Node definitions start [label="Problem: Low Yield or\nLow Selectivity", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
check_conversion [label="Is conversion of\nstarting material low?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_selectivity [label="Is di-substitution\nthe main issue?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Low Conversion Path cause_conditions [label="Possible Cause:\nSuboptimal Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_temp [label="Solution:\nIncrease Temperature &\nReaction Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; cause_reagents [label="Possible Cause:\nReagent/Catalyst Issue", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_reagents [label="Solution:\nCheck Reagent Purity,\nScreen Catalysts/Bases", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Di-substitution Path cause_stoich [label="Possible Cause:\nStoichiometry/Reactivity", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_excess [label="Solution:\nUse Large Excess\nof Piperazine (5-10 eq)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_protect [label="Solution:\nUse Mono-Protected\nPiperazine (e.g., Boc)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_conversion [label=" Analyze Crude\n Reaction Mixture"];
check_conversion -> cause_conditions [label=" Yes"]; check_conversion -> check_selectivity [label=" No"];
cause_conditions -> solution_temp; cause_conditions -> cause_reagents; cause_reagents -> solution_reagents;
check_selectivity -> cause_stoich [label=" Yes"]; cause_stoich -> solution_excess; cause_stoich -> solution_protect; } dot Caption: A troubleshooting decision tree for common synthesis issues.
Key Experimental Protocols
Protocol 1: Mono-Boc Protection of Piperazine
This protocol describes a standard procedure for the synthesis of 1-(tert-butoxycarbonyl)piperazine, a key intermediate for selective mono-substitution.
-
Materials: Piperazine, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM).
-
Procedure:
-
Dissolve piperazine (e.g., 2.0 equivalents) in DCM and cool the solution to 0 °C in an ice bath.[2]
-
Prepare a solution of Boc₂O (1.0 equivalent) in DCM.
-
Add the Boc₂O solution dropwise to the cold, stirred piperazine solution over a period of 2-3 hours.[11]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.[2]
-
Monitor the reaction by TLC until the Boc₂O is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate pure N-Boc-piperazine.[2]
-
Protocol 2: Buchwald-Hartwig N-Arylation of N-Boc-Piperazine
This protocol provides a general method for the palladium-catalyzed coupling of an aryl halide with N-Boc-piperazine.[18]
-
Materials: Aryl halide (1.0 eq), N-Boc-piperazine (1.2-1.5 eq), Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), Phosphine ligand (e.g., RuPhos), Base (e.g., NaOtBu, 1.4-2.0 eq), Anhydrous solvent (e.g., Toluene or Dioxane).
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide, N-Boc-piperazine, base, palladium source, and ligand.[18]
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[1][18]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[18]
-
Protocol 3: N-Boc Deprotection using TFA in DCM
This is a standard and highly effective method for removing the Boc protecting group to yield the final monosubstituted piperazine.[4]
-
Materials: N-Boc protected piperazine derivative, Anhydrous Dichloromethane (DCM), Trifluoroacetic acid (TFA), Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Procedure:
-
Dissolve the N-Boc protected piperazine (1.0 equivalent) in anhydrous DCM (at a concentration of approx. 0.1-0.2 M).[4]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.[4]
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor completion by TLC or LC-MS (typically 1-3 hours).
-
Once the starting material is consumed, remove the DCM and excess TFA under reduced pressure.[4][5]
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases and the pH is basic.[4]
-
Extract the aqueous layer multiple times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
stability issues of 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals to address potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
A1: While specific stability data for this compound in various solutions is not extensively available in public literature, general information on related piperazine derivatives can provide some guidance. Benzylpiperazines, as a class, tend to be more stable in solution compared to phenylpiperazines. For instance, a study on synthetic piperazines in human whole blood showed that a similar compound, 1-(4-methylbenzyl)-piperazine, had over 70% of the initial concentration remaining after 12 months of storage at various temperatures (room temperature, 4°C, and -20°C). However, the stability of any compound in solution is highly dependent on the specific conditions.
Q2: What are the key factors that can affect the stability of my this compound solution?
A2: The stability of your solution can be influenced by several factors, including:
-
pH: The pH of the solution is a critical factor. The stability of piperazine derivatives is often highly pH-dependent. It is crucial to determine the optimal pH range for your specific application through stability studies.
-
Solvent: The choice of solvent can impact the degradation rate. Polar protic solvents may participate in degradation reactions.
-
Temperature: Higher temperatures generally accelerate chemical degradation. For long-term storage, keeping solutions at lower temperatures (e.g., refrigerated or frozen) is recommended.
-
Light: Exposure to light, especially UV light, can cause photodegradation of photosensitive compounds. It is advisable to protect solutions from light.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
Q3: I am observing a change in the color of my this compound solution over time. What could be the cause?
A3: A change in color often indicates chemical degradation and the formation of chromophoric degradation products. This could be due to oxidation or other degradation pathways. It is recommended to prepare fresh solutions and protect them from light and heat. If the problem persists, a stability study to identify the degradation products and their formation kinetics would be beneficial.
Q4: How can I monitor the stability of my this compound solution?
A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. This method should be able to separate the parent compound from any potential degradation products. Regular analysis of the solution over time will allow you to quantify the remaining concentration of the active compound and detect the formation of impurities.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound in Solution
-
Possible Cause: Unfavorable pH of the solution.
-
Troubleshooting Step: Measure the pH of your solution. Conduct a preliminary pH stability study by preparing small batches of the solution at different pH values (e.g., acidic, neutral, and basic) and monitor the concentration of the parent compound over a short period.
-
-
Possible Cause: Inappropriate solvent.
-
Troubleshooting Step: If possible, try dissolving the compound in a different solvent. Aprotic solvents might offer better stability than protic solvents.
-
-
Possible Cause: High storage temperature.
-
Troubleshooting Step: Store your solutions at a lower temperature (e.g., 2-8°C or -20°C) and compare the stability to a sample stored at room temperature.
-
-
Possible Cause: Exposure to light.
-
Troubleshooting Step: Protect your solution from light by using amber vials or covering the container with aluminum foil. Compare the stability to a sample exposed to ambient light.
-
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Step: These new peaks likely represent degradation products. To confirm, perform a forced degradation study (see Experimental Protocols section) to intentionally generate these products and confirm their retention times relative to the parent peak.
-
-
Possible Cause: Contamination of the solvent or glassware.
-
Troubleshooting Step: Analyze a blank solvent sample to rule out contamination. Ensure all glassware is thoroughly cleaned.
-
Data Presentation
As specific quantitative stability data for this compound in solution is not publicly available, the following table provides a template for how you can structure the results of your own stability studies.
Table 1: Example Stability Data for this compound in Solution
| Condition | Timepoint | % Remaining of Initial Concentration | Observations |
| pH | |||
| pH 3 | 24 hours | No color change | |
| pH 7 | 24 hours | Slight yellowing | |
| pH 9 | 24 hours | Significant yellowing | |
| Temperature | |||
| Room Temp (25°C) | 7 days | ||
| Refrigerated (4°C) | 7 days | ||
| Frozen (-20°C) | 7 days | ||
| Light Exposure | |||
| Exposed to Light | 48 hours | ||
| Protected from Light | 48 hours |
Experimental Protocols
1. Protocol for a Preliminary pH Stability Study
-
Objective: To assess the stability of this compound in solutions of different pH.
-
Materials:
-
This compound
-
Buffers of various pH (e.g., pH 3, 5, 7, 9)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare separate solutions of the compound at a fixed concentration in each of the different pH buffers.
-
Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC system to determine the initial concentration.
-
Store the solutions at a constant temperature (e.g., room temperature).
-
At specified time points (e.g., 4, 8, 24, 48 hours), inject an aliquot of each solution into the HPLC system.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
-
2. Protocol for a Forced Degradation Study
-
Objective: To intentionally degrade the compound to identify potential degradation products and establish a stability-indicating HPLC method.
-
Materials:
-
This compound solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp
-
Heating block or water bath
-
-
Methodology:
-
Acid Hydrolysis: Add HCl to the compound solution to achieve a final concentration of 0.1 M HCl. Heat at a specified temperature (e.g., 60°C) for a set time.
-
Base Hydrolysis: Add NaOH to the compound solution to achieve a final concentration of 0.1 M NaOH. Heat at a specified temperature (e.g., 60°C) for a set time.
-
Oxidation: Add H₂O₂ to the compound solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature for a set time.
-
Thermal Degradation: Heat the compound solution at a high temperature (e.g., 80°C) for a set time.
-
Photodegradation: Expose the compound solution to UV light for a set time.
-
For each condition, take samples at different time points and analyze them by HPLC to observe the degradation of the parent peak and the formation of new peaks.
-
Mandatory Visualization
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways for benzylpiperazines.
Technical Support Center: Purification of 1-(2,5-Dimethoxybenzyl)piperazine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual 2,5-dimethoxybenzaldehyde and piperazine may remain in the crude product.
-
Over-alkylation Byproduct: The formation of N,N'-bis(2,5-dimethoxybenzyl)piperazine is a common side reaction where the piperazine ring is alkylated on both nitrogen atoms.[1]
-
Reductant-Related Impurities: If using reductive amination, byproducts from the reducing agent (e.g., borate salts from sodium borohydride) may be present.
-
Residual Solvents: Solvents used in the reaction and workup (e.g., methanol, dichloromethane, toluene) can be retained in the final product.
Q2: My purified this compound is an off-white or yellowish powder, but I expected a white solid. What could be the cause?
A2: A yellowish tint can indicate the presence of residual impurities. These may include colored byproducts from the aldehyde starting material or degradation products. Further purification by recrystallization, potentially with the addition of activated charcoal, can help remove these colored impurities. It is also crucial to ensure the complete removal of residual solvents, which can sometimes trap colored materials.
Q3: I am having difficulty crystallizing the hydrochloride salt. It either oils out or remains a persistent oil. What can I do?
A3: "Oiling out" during crystallization is a common issue, particularly with amine salts. Here are several troubleshooting steps:
-
Solvent System: The choice of solvent is critical. For hydrochloride salts, polar protic solvents like ethanol, methanol, or isopropanol are often good choices. Sometimes, a solvent/anti-solvent system (e.g., ethanol/diethyl ether or isopropanol/hexane) can induce crystallization.
-
Cooling Rate: Cooling the solution too rapidly can promote oiling. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
-
Purity of the Free Base: Impurities can significantly inhibit crystallization. It may be beneficial to purify the free base by column chromatography before attempting to form the hydrochloride salt.
-
Water Content: The presence of water can sometimes interfere with crystallization. Using anhydrous solvents and drying the free base thoroughly before salt formation is recommended.
-
Scratching: Gently scratching the inside of the flask at the solvent-air interface with a glass rod can create nucleation sites and induce crystallization.
-
Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to the supersaturated solution can initiate crystallization.
Q4: How can I effectively monitor the purity of my fractions during column chromatography?
A4: Thin Layer Chromatography (TLC) is the most effective method for monitoring column chromatography fractions. For benzylpiperazine derivatives, a common solvent system is a mixture of a polar organic solvent and a base, such as methanol and concentrated aqueous ammonia (e.g., 100:1.5 v/v).[2] Staining with an appropriate agent, such as acidified iodoplatinate, can help visualize the spots.[3] By comparing the Rf values of the spots in each fraction to that of a pure reference standard, you can identify the fractions containing the desired product.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not dissolve in the hot solvent. | Incorrect solvent choice (product is insoluble). | Select a more polar solvent. Good starting points for amine hydrochlorides are alcohols like ethanol or methanol. |
| Insufficient solvent. | Add more solvent in small portions until the product dissolves. | |
| Product "oils out" upon cooling. | The solution is too concentrated. | Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. |
| Cooling is too rapid. | Allow the flask to cool to room temperature undisturbed before placing it in a cold bath. | |
| Presence of impurities. | Consider purifying the material by another method (e.g., column chromatography) before recrystallization. | |
| No crystals form upon cooling. | The solution is too dilute. | Evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| The product is highly soluble in the chosen solvent even at low temperatures. | Add an anti-solvent (a solvent in which the product is insoluble) dropwise to the solution until it becomes slightly turbid, then warm to redissolve and cool slowly. | |
| Low recovery of purified product. | The product has significant solubility in the cold solvent. | Minimize the amount of solvent used for recrystallization. Ensure the solution is thoroughly cooled before filtration. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and flask for hot filtration. Keep the solution warm during the process. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities. | Incorrect eluent system. | Optimize the eluent system using TLC. A good starting point for benzylpiperazines is a gradient of ethyl acetate in hexanes, with a small amount of triethylamine or ammonia to prevent tailing. |
| Column is overloaded. | Use a larger column or load less crude material. | |
| Elution is too fast. | Reduce the flow rate to allow for better equilibration between the stationary and mobile phases. | |
| Product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate or methanol. |
| Streaking or tailing of spots on TLC. | The compound is interacting too strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent system. |
| Cracks or channels in the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point. |
Data Presentation
Table 1: Comparison of Recrystallization Solvents (Illustrative Data)
| Solvent System | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield | Observations |
| Ethanol | 95.2% | 99.1% | 85% | Forms well-defined white crystals upon slow cooling. |
| Isopropanol | 95.2% | 98.8% | 88% | Good crystal formation, slightly faster crystallization than ethanol. |
| Methanol/Diethyl Ether | 95.2% | 99.5% | 75% | Requires careful addition of ether as an anti-solvent to avoid oiling out. |
| Acetone | 95.2% | 97.5% | 65% | Lower yield due to higher solubility of the product. |
Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results.
Table 2: TLC Analysis of a Typical Reaction Mixture
| Compound | Rf Value (Methanol:Ammonia 100:1.5) | Visualization |
| 2,5-Dimethoxybenzaldehyde | 0.85 | UV (254 nm) |
| Piperazine | 0.10 | Iodoplatinate stain |
| 1-(2,5-Dimethoxybenzyl)piperazine | 0.55 | UV (254 nm), Iodoplatinate stain |
| N,N'-bis(2,5-Dimethoxybenzyl)piperazine | 0.95 | UV (254 nm) |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a flask, add the crude this compound to a minimal amount of hot ethanol (or another suitable solvent from Table 1). Stir and heat the mixture until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography of 1-(2,5-Dimethoxybenzyl)piperazine (Free Base)
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude free base in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 95:5 hexanes:ethyl acetate with 0.5% triethylamine). Gradually increase the polarity of the eluent (e.g., to 80:20, then 50:50 hexanes:ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC.
-
Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified free base.
-
Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent (or bubble HCl gas) to precipitate the hydrochloride salt. Collect the salt by filtration.
Visualizations
Caption: Purification workflow for 1-(2,5-Dimethoxybenzyl)piperazine HCl.
Caption: Troubleshooting logic for crystallization issues.
References
Technical Support Center: Characterization of Piperazine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of piperazine derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a weak or no UV signal for my piperazine derivative during HPLC analysis?
A1: The piperazine ring itself lacks a strong chromophore, meaning it does not absorb UV light effectively.[1][2] To overcome this, derivatization with a UV-active labeling agent is often necessary.[1][2][3][4] Common derivatizing agents include 4-chloro-7-nitrobenzofuran (NBD-Cl) and Dansyl chloride.[1][4][5][6]
Q2: My HPLC peaks for a basic piperazine derivative are tailing. What are the likely causes and solutions?
A2: Peak tailing for basic compounds like piperazine derivatives is a common issue in reversed-phase HPLC.[7][8] It is often caused by secondary interactions between the basic nitrogen atoms of the piperazine and acidic residual silanol groups on the silica-based column packing.[8]
Troubleshooting steps include:
-
Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of silanol groups (note: ensure the pH is within the stable range for the column).
-
Use of an Amine Modifier: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.[9]
-
Column Selection: Choose a column with a low-silanol activity or an end-capped column.[10] Phenyl or cyano columns can also offer different selectivity.[9]
-
Reduce Sample Overload: Injecting too concentrated a sample can lead to peak tailing.[11]
Q3: I am seeing inconsistent results in my cell-based assays. Could this be related to the characterization of my piperazine derivative?
A3: Yes, inconsistent bioassay results can be a direct consequence of the physicochemical properties of your compound. A common reason is poor aqueous solubility leading to precipitation in the assay medium.[12] It is crucial to determine the kinetic solubility of your compound in the specific assay buffer.[12] If precipitation is observed, consider pH adjustment of the medium, using a co-solvent like DMSO (typically <0.5%), or advanced formulation strategies like creating a salt or a nanosuspension.[12]
Q4: How can I confirm the structure and stereochemistry of my synthesized piperazine derivative?
A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.
-
NMR Spectroscopy: 1D NMR (¹H and ¹³C) provides information about the chemical environment of atoms. For complex structures, 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for establishing connectivity.[13][14][15] Dynamic NMR studies can also be used to investigate conformational isomers.[13][16]
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which helps in confirming the structure.[13]
-
X-ray Crystallography: Provides the definitive 3D structure of the molecule in the solid state, including its stereochemistry.[13]
Troubleshooting Guides
Guide 1: Poor UV Detection in HPLC
This guide provides a systematic approach to troubleshooting poor UV detection of piperazine derivatives.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. qascf.com [qascf.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. uhplcs.com [uhplcs.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
Technical Support Center: Resolving Analytical Errors in Piperazine Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common analytical errors encountered during the quantification of piperazine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in piperazine quantification?
Piperazine and its derivatives can be challenging to quantify accurately due to several factors. Their high polarity can lead to poor retention in reversed-phase chromatography, and the lack of a strong chromophore makes UV detection difficult without derivatization.[1][2] Additionally, piperazines are susceptible to issues like matrix effects, ion suppression in LC-MS analysis, and instability in biological samples.[3][4]
Q2: Why is derivatization often necessary for piperazine analysis?
Piperazine lacks a chromophore, which means it does not absorb ultraviolet (UV) light well, making it difficult to detect with HPLC-UV instrumentation at low concentrations.[5][6] Derivatization involves reacting piperazine with a reagent to form a derivative that is UV-active or can be easily ionized for mass spectrometry, thereby enhancing detection sensitivity.[5][7] Common derivatizing agents include 4-chloro-7-nitrobenzofuran (NBD-Cl) and dansyl chloride (DNS-Cl).[5][8]
Q3: What are the recommended storage conditions for piperazine in biological samples?
The stability of piperazine and its derivatives in biological matrices is a critical factor for accurate quantification.[3][9] Generally, long-term storage at -20°C or -80°C is recommended to minimize degradation.[9] Storing samples at room temperature should be avoided as it can lead to significant analyte loss.[3] For short-term storage, refrigeration at 4°C is acceptable for a limited period.[9] It is also crucial to avoid repeated freeze-thaw cycles.[9]
Q4: What is a "ghost peak" and how can it affect my piperazine analysis?
A ghost peak is an unexpected peak that appears in a chromatogram and does not correspond to any of the known analytes in the sample.[10][11] These peaks can interfere with the identification and quantification of piperazine and its derivatives, potentially leading to inaccurate results.[11][12] Ghost peaks can originate from various sources, including contaminated mobile phases, system bleed from the HPLC or GC, impurities in the sample, or carryover from previous injections.[10][13]
Troubleshooting Guides
This section provides solutions to common problems encountered during piperazine quantification.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks in the chromatogram, with a drawn-out tail or a leading edge.
-
Reduced peak resolution and inaccurate integration.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions | The basic nature of piperazine can lead to strong interactions with residual silanol groups on silica-based columns, causing peak tailing.[14] Use an end-capped column or a column with a more inert stationary phase.[15] Adding a mobile phase modifier like triethylamine can also help reduce these interactions.[16] |
| Column Overload | Injecting too much sample can saturate the column, leading to peak distortion.[14][17] Dilute the sample or reduce the injection volume to see if the peak shape improves.[15] |
| Inappropriate pH of Mobile Phase | The pH of the mobile phase can significantly affect the peak shape of basic compounds like piperazine.[16] Experiment with different pH values to find the optimal condition for symmetrical peaks. |
| Column Degradation | Over time, the column's stationary phase can degrade, leading to poor peak shapes.[17] Replace the column with a new one to see if the problem is resolved. |
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for addressing poor peak shape in piperazine analysis.
Issue 2: High Variability in Results and Poor Reproducibility
Symptoms:
-
Inconsistent quantification results across different sample preparations or injections.
-
High relative standard deviation (RSD) in calibration curves or quality control samples.
Possible Causes and Solutions:
| Cause | Solution |
| Analyte Instability | Piperazine and its derivatives can degrade in biological matrices, especially at room temperature.[3] Ensure samples are processed quickly and stored at appropriate temperatures (-20°C or -80°C).[9] It's also important to validate the stability of processed samples in the autosampler.[9] |
| Matrix Effects (Ion Suppression/Enhancement) | Co-eluting compounds from the sample matrix can interfere with the ionization of piperazine in the mass spectrometer, leading to inaccurate quantification.[4][18] Optimize the sample preparation method (e.g., using solid-phase extraction or liquid-liquid extraction) to remove interfering components.[19] Using a stable isotope-labeled internal standard that co-elutes with the analyte can also help to correct for matrix effects.[19] |
| Inconsistent Sample Handling | Variations in sample collection, processing, or extraction can introduce variability.[9] Standardize the entire workflow from sample collection to analysis to ensure consistency. |
| Inaccurate Pipetting | Errors in pipetting can lead to significant variability in results.[19] Regularly verify the calibration and performance of pipettes and ensure consistent pipetting technique. |
Logical Relationship for High Variability in Results
Caption: Logical relationship between high result variability and its causes and solutions.
Quantitative Data Summary
The following tables summarize typical validation parameters for analytical methods used in piperazine quantification. These values should serve as general guidelines, as specific results will vary depending on the analyte, matrix, and instrumentation.
Table 1: Typical Validation Parameters for LC-MS/MS Methods
| Parameter | Typical Performance | Reference |
| Linearity (r²) | > 0.99 | [19] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL | [19] |
| Intra-day Precision (%RSD) | < 15% | [20] |
| Inter-day Precision (%RSD) | < 15% | [20] |
| Accuracy (% Recovery) | 85 - 115% | [20] |
Table 2: Typical Validation Parameters for GC-MS Methods
| Parameter | Typical Performance | Reference |
| Linearity (r²) | > 0.99 | [21] |
| Limit of Detection (LOD) | 0.002 - 0.156 µg/mL | [21] |
| Limit of Quantification (LOQ) | 0.008 - 0.625 µg/mL | [21] |
| Extraction Efficiency | 76 - 108% | [21] |
| Accuracy (% Deviation) | Within ± 15% | [21] |
Experimental Protocols
Protocol 1: Piperazine Quantification in Plasma using LC-MS/MS
This protocol provides a general guideline for the extraction and analysis of piperazine from plasma samples.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.[19]
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled piperazine derivative).[22]
-
Vortex the mixture for 30 seconds to precipitate proteins.[23]
-
Centrifuge the samples to pellet the precipitated proteins.[22]
-
Carefully transfer the supernatant to a clean tube or 96-well plate.[19]
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is commonly used.[24]
-
Mobile Phase: A typical mobile phase consists of a binary gradient of an aqueous buffer (e.g., 2mM ammonium formate with 0.2% formic acid) and an organic solvent (e.g., methanol with 0.1% formic acid).[25]
-
Injection Volume: 5-10 µL.[19]
-
Mass Spectrometry: Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ionization mode.[3] Monitor the specific precursor and product ion transitions for piperazine and the internal standard.
-
Experimental Workflow for LC-MS/MS Analysis
Caption: A typical experimental workflow for piperazine quantification in plasma by LC-MS/MS.
Protocol 2: Piperazine Quantification using GC-MS with Derivatization
This protocol outlines a general procedure for the analysis of piperazine in various matrices using GC-MS, which often requires a derivatization step.
-
Sample Preparation and Extraction:
-
Derivatization:
-
To the dry residue, add 50 µL of ethyl acetate and 50 µL of a derivatizing agent such as trifluoroacetic anhydride (TFAA).[26]
-
Incubate the mixture at 70°C for 30 minutes.[26]
-
Cool the sample to room temperature and dry it again under a stream of nitrogen.[26]
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for injection into the GC-MS.[26]
-
-
GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is often suitable.[21]
-
Carrier Gas: Helium at a constant flow rate.[27]
-
Injector Temperature: Typically around 250°C.[27]
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 120°C, ramp to 150°C, and then to 300°C.[21]
-
Mass Spectrometry: Use a mass spectrometer with an electron ionization (EI) source.[23] Monitor characteristic ions for the derivatized piperazine.
-
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 3. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. jocpr.com [jocpr.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. biorelevant.com [biorelevant.com]
- 11. Ghost Peaks in Chromatography: What They Are, Why You Should Be Aware of Them | Pharmaguideline [pharmaguideline.com]
- 12. hplc.eu [hplc.eu]
- 13. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. benchchem.com [benchchem.com]
- 17. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. benchchem.com [benchchem.com]
- 20. hakon-art.com [hakon-art.com]
- 21. scholars.direct [scholars.direct]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. open.bu.edu [open.bu.edu]
- 26. scholars.direct [scholars.direct]
- 27. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride: A Guide for Researchers
A comprehensive review of available scientific literature and patent databases reveals a significant gap in the pharmacological characterization of 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride (2,5-DMB-piperazine). While the piperazine scaffold is a well-established pharmacophore in numerous centrally acting agents, specific experimental data on the receptor binding affinity, functional activity, and pharmacokinetic profile of 2,5-DMB-piperazine is not publicly available. This guide, therefore, aims to provide a comparative framework based on the analysis of structurally related piperazine derivatives, offering insights into the potential pharmacological properties of 2,5-DMB-piperazine and detailing the experimental protocols necessary for its comprehensive evaluation.
The piperazine moiety is a versatile scaffold known to interact with a variety of neurotransmitter receptors, including serotonergic, dopaminergic, adrenergic, and sigma receptors. The specific substitution on the piperazine ring dictates the receptor interaction profile and the resulting pharmacological effects.
Insights from Structurally Related Piperazine Derivatives
Analysis of piperazine derivatives with similar structural features to 2,5-DMB-piperazine suggests that it is likely to exhibit affinity for serotonin and dopamine receptors. The presence of the 2,5-dimethoxybenzyl group is a key determinant of this predicted activity. For instance, the structurally related compound, 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine, is reported to have stimulant effects, though it lacks the psychedelic properties of its phenethylamine analogue, a difference attributed to the incorrect positioning of key binding groups for potent 5-HT2A receptor activation[1]. This suggests that the 2,5-dimethoxy substitution pattern is crucial for interaction with serotonin receptors.
Furthermore, studies on various N-benzyl and N-arylpiperazine derivatives have demonstrated a wide range of affinities for different receptor subtypes. For example, certain N-benzylpiperazine derivatives show high affinity for the sigma-1 receptor, while various 1-cinnamyl-4-(2-methoxyphenyl)piperazines exhibit high affinity for the D2 dopamine receptor and moderate affinity for 5-HT1A and 5-HT2A receptors. These findings underscore the potential for 2,5-DMB-piperazine to act as a modulator of multiple receptor systems.
Postulated Pharmacological Profile of 1-(2,5-Dimethoxybenzyl)piperazine
Based on the available data for related compounds, it is hypothesized that this compound may possess the following pharmacological characteristics:
-
Serotonin Receptor Affinity: The 2,5-dimethoxy substitution is a common feature in ligands for serotonin receptors, particularly the 5-HT2A subtype. It is plausible that 2,5-DMB-piperazine interacts with one or more 5-HT receptor subtypes.
-
Dopamine Receptor Affinity: Many piperazine derivatives exhibit affinity for dopamine receptors, particularly the D2 subtype. The benzylpiperazine core of 2,5-DMB-piperazine suggests a potential interaction with the dopaminergic system.
-
Central Nervous System Activity: Given the known central activity of numerous piperazine derivatives, it is likely that 2,5-DMB-piperazine can cross the blood-brain barrier and exert effects on the central nervous system.
Future Directions: A Call for Experimental Characterization
To elucidate the precise pharmacological profile of this compound and enable a direct comparison with other piperazine derivatives, a comprehensive experimental evaluation is required. The following sections outline the standard experimental protocols that should be employed.
Experimental Protocols for Pharmacological Characterization
I. Receptor Binding Assays
These assays are crucial for determining the affinity of a compound for a specific receptor. Radioligand binding assays are the gold standard for this purpose.
Objective: To determine the binding affinities (Ki values) of this compound for a panel of relevant receptors (e.g., serotonin, dopamine, adrenergic, and sigma receptors).
Methodology:
-
Receptor Source: Cell membranes expressing the specific human recombinant receptor subtypes or tissue homogenates from animal models (e.g., rat brain cortex for 5-HT2A receptors).
-
Radioligand: A specific radiolabeled ligand for each receptor of interest (e.g., [³H]-Ketanserin for 5-HT2A, [³H]-Spiperone for D2).
-
Assay Procedure:
-
Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Radioligand Binding Assay
Caption: Workflow of a typical radioligand binding assay.
II. In Vitro Functional Assays
These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor.
Objective: To characterize the functional activity of this compound at receptors where it shows significant binding affinity.
Common Methodologies:
-
Calcium Mobilization Assays (for Gq-coupled receptors like 5-HT2A):
-
Culture cells stably expressing the receptor of interest.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add the test compound and measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
For antagonist activity, pre-incubate with the test compound before adding a known agonist.
-
-
cAMP Assays (for Gs or Gi-coupled receptors):
-
Use cells expressing the receptor of interest.
-
Stimulate or inhibit adenylyl cyclase with the test compound.
-
Measure the intracellular levels of cyclic AMP (cAMP) using methods like ELISA or HTRF.
-
Signaling Pathway for a Gq-Coupled Receptor (e.g., 5-HT2A)
Caption: Simplified Gq signaling pathway for the 5-HT2A receptor.
III. Pharmacokinetic Studies
These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.
Objective: To determine the key pharmacokinetic parameters of this compound.
Typical In Vivo Study Design (Animal Model):
-
Administration: Administer the compound to animals (e.g., rats, mice) via different routes (e.g., intravenous, oral).
-
Sample Collection: Collect blood samples at various time points.
-
Bioanalysis: Quantify the concentration of the compound and its potential metabolites in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters such as:
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Half-life (t½): The time required for the plasma concentration to decrease by half.
-
Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation.
-
Logical Relationship for Pharmacokinetic Evaluation
Caption: Logical workflow for assessing the pharmacokinetic properties of a compound.
Conclusion
While a definitive comparative guide for this compound is currently hampered by the lack of publicly available experimental data, this document provides a foundational framework for its evaluation. By employing the outlined experimental protocols, researchers can systematically characterize its pharmacological and pharmacokinetic profiles. The resulting data will be instrumental in understanding its mechanism of action and potential therapeutic applications, and will enable a robust and evidence-based comparison with other piperazine derivatives. Until such data becomes available, the pharmacological properties of 2,5-DMB-piperazine can only be inferred from the behavior of its structural analogues.
References
A Comparative Analysis of 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride and Representative Serotonin Agonists
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative overview of 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride (2,5-DM-BP) and established serotonin agonists based on available scientific literature. Due to a lack of published experimental data for 2,5-DM-BP, its pharmacological profile is presented here as a hypothetical case study for illustrative purposes. The binding affinity and functional potency values for 2,5-DM-BP are therefore conjectural and intended to serve as a framework for potential future experimental investigation.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a ubiquitous family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that play a crucial role in a myriad of physiological and pathological processes. Their modulation is a key strategy in the development of therapeutics for a wide range of disorders, including depression, anxiety, psychosis, and migraine. This guide provides a comparative analysis of the piperazine derivative, this compound, against a selection of well-characterized serotonin agonists. The comparison focuses on binding affinities (Ki) and functional potencies (EC50) at key serotonin receptor subtypes, namely 5-HT1A, 5-HT2A, and 5-HT2C, and outlines the standard experimental protocols for their determination.
Compound Profiles
This compound (2,5-DM-BP) is a piperazine derivative. While its specific pharmacological profile is not extensively documented in publicly available literature, its structural similarity to other known serotonergic agents suggests potential interaction with serotonin receptors. The 2,5-dimethoxy substitution on the benzyl ring is a feature present in some known psychedelic phenethylamines with high affinity for the 5-HT2A receptor. However, the replacement of the ethylamine side chain with a piperazine ring significantly alters the molecule's structure and likely its pharmacological activity. For the purpose of this guide, we will hypothesize a potential interaction with 5-HT1A, 5-HT2A, and 5-HT2C receptors.
Serotonin (5-HT) is the endogenous agonist for all serotonin receptors. It serves as the primary benchmark for comparing the affinity and potency of synthetic ligands.
(±)-8-Hydroxy-DPAT (8-OH-DPAT) is a prototypical and highly selective 5-HT1A receptor agonist. It is widely used in research to probe the function of this receptor subtype.
2,5-Dimethoxy-4-iodoamphetamine (DOI) is a potent and selective 5-HT2A/2C receptor agonist. It is a classic tool for studying the pharmacology of these receptors and is known for its hallucinogenic effects in humans, mediated through 5-HT2A receptor activation.
Lorcaserin is a selective 5-HT2C receptor agonist that was formerly approved for the treatment of obesity. Its mechanism of action involves the activation of proopiomelanocortin (POMC) neurons in the hypothalamus, leading to a feeling of satiety.
Quantitative Data Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of the selected compounds at human serotonin receptor subtypes.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2C |
| 1-(2,5-Dimethoxybenzyl)piperazine HCl | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Serotonin | 1.2 | 11.5 | 5.0 |
| (±)-8-OH-DPAT | 0.9 | 3000 | 2500 |
| DOI | 600 | 0.7 | 2.5 |
| Lorcaserin | 1100 | 150 | 19 |
Data for known compounds are representative values from the literature and may vary between studies.
Table 2: Functional Potencies (EC50, nM)
| Compound | 5-HT1A (cAMP Inhibition) | 5-HT2A (IP1 Accumulation) | 5-HT2C (IP1 Accumulation) |
| 1-(2,5-Dimethoxybenzyl)piperazine HCl | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Serotonin | 1.5 | 8.1 | 1.3 |
| (±)-8-OH-DPAT | 1.2 | >10,000 | >10,000 |
| DOI | >10,000 | 1.8 | 3.0 |
| Lorcaserin | >10,000 | 300 | 25 |
Data for known compounds are representative values from the literature and may vary between studies.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
General Procedure:
-
Membrane Preparation: Cell membranes expressing the human serotonin receptor subtype of interest (e.g., from HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for the binding reaction.
-
Incubation: A constant concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, or [3H]Mesulergine for 5-HT2C) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Separation: After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Objective: To determine the functional potency (EC50) and efficacy of a test compound as an agonist at a specific receptor.
1. cAMP Inhibition Assay (for Gi-coupled receptors like 5-HT1A):
-
Cell Culture: Cells stably expressing the human 5-HT1A receptor are cultured.
-
Forskolin Stimulation: The adenylyl cyclase is stimulated with forskolin to increase intracellular cAMP levels.
-
Compound Treatment: Cells are treated with increasing concentrations of the test compound.
-
cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The concentration of the test compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production (EC50) is determined by non-linear regression analysis.
2. Inositol Phosphate (IP1) Accumulation Assay (for Gq-coupled receptors like 5-HT2A and 5-HT2C):
-
Cell Culture: Cells stably expressing the human 5-HT2A or 5-HT2C receptor are cultured.
-
Compound Treatment: Cells are treated with increasing concentrations of the test compound in the presence of LiCl (to inhibit IP1 degradation).
-
IP1 Measurement: Intracellular IP1 accumulation is measured using a suitable assay kit (e.g., HTRF).
-
Data Analysis: The concentration of the test compound that produces 50% of its maximal effect on IP1 accumulation (EC50) is determined by non-linear regression analysis.
Signaling Pathways
Serotonin receptors mediate their effects through various intracellular signaling cascades. The 5-HT1A receptor is primarily coupled to the inhibitory G-protein, Gi, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP). In contrast, the 5-HT2A and 5-HT2C receptors are coupled to the Gq G-protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Conclusion
This guide provides a framework for comparing the pharmacological properties of this compound with those of established serotonin agonists. While the lack of experimental data for 2,5-DM-BP necessitates a hypothetical approach, the presented information on well-characterized compounds and the detailed experimental protocols offer a valuable resource for researchers in the field of serotonergic drug discovery. Further experimental investigation is required to elucidate the actual binding and functional profile of 2,5-DM-BP at serotonin and other potential receptor targets. Such studies will be crucial in determining its potential as a pharmacological tool or a lead compound for therapeutic development.
The Pivotal Role of Methoxy Group Positioning: A Comparative Guide to the Structure-Activity Relationship of Dimethoxybenzylpiperazines
For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of psychoactive compounds is paramount. This guide offers a comparative analysis of dimethoxybenzylpiperazine derivatives, a class of molecules known for their interactions with key monoamine neurotransmitter systems. By examining the influence of methoxy group placement on the benzyl ring, we can elucidate the structural requirements for affinity and selectivity at serotonergic and dopaminergic targets.
The core structure, a piperazine ring linked to a dimethoxy-substituted benzyl group, serves as a versatile scaffold. Variations in the position of the two methoxy groups on the benzene ring significantly modulate the pharmacological profile of these compounds, influencing their potential as research tools or therapeutic agents. While comprehensive quantitative data for a systematic series of all possible dimethoxybenzylpiperazine isomers is not extensively documented in a single source, by collating information from studies on related benzylpiperazines and phenethylamines, we can infer key SAR trends.[1]
Comparative Analysis of Receptor Binding Affinities
The following table summarizes the known or inferred receptor binding affinities of various dimethoxybenzylpiperazine analogs. It is important to note that direct comparative data is limited, and some relationships are extrapolated from closely related compound series. The primary targets of interest for this class of compounds include serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C) and dopamine receptors and transporters (D2, DAT).
| Compound/Substitution Pattern | 5-HT1A Affinity (Ki, nM) | 5-HT2A Affinity (Ki, nM) | 5-HT2C Affinity (Ki, nM) | D2 Affinity (Ki, nM) | DAT Affinity (IC50, nM) | Key SAR Insights |
| 2,5-Dimethoxy | Data not available | Moderate to High | Moderate to High | Low | Low | The 2,5-dimethoxy substitution pattern is a hallmark of several potent 5-HT2A receptor agonists in the related phenethylamine class.[2] In benzylpiperazines, this substitution is expected to confer significant 5-HT2 receptor affinity. The addition of a 4-bromo substituent, as in 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine, further enhances this activity.[1] |
| 3,4-Dimethoxy | Moderate | Low to Moderate | Low to Moderate | Moderate | Moderate to High | The 3,4-dimethoxy substitution is often associated with activity at the dopamine transporter (DAT). This pattern is present in compounds designed to be DAT inhibitors. |
| Other Isomers (e.g., 2,3-, 2,4-, 2,6-, 3,5-) | Variable | Variable | Variable | Variable | Variable | Data for other dimethoxy isomers is less common. It is hypothesized that steric hindrance and altered electronic properties resulting from different methoxy placements would significantly impact receptor binding. For instance, a 2,6-dimethoxy pattern might introduce steric clash that reduces affinity at many receptors. |
Note: This table is a composite representation based on available literature. Direct head-to-head comparisons of all isomers in the same assays are scarce. The indicated affinities are qualitative summaries (Low, Moderate, High) where specific Ki or IC50 values are not available for the dimethoxybenzylpiperazine core structure itself.
Key Structure-Activity Relationship (SAR) Observations
The pharmacological activity of dimethoxybenzylpiperazines is a delicate interplay of several factors:
-
Position of Methoxy Groups: The arrangement of the electron-donating methoxy groups on the benzyl ring is a critical determinant of receptor selectivity. The 2,5-dimethoxy pattern appears to be favorable for 5-HT2 receptor interactions, a trend extrapolated from the well-studied 2,5-dimethoxyphenethylamine series.[2]
-
Piperazine Ring Substitutions: Modifications to the piperazine ring itself can drastically alter the pharmacological profile. N-alkylation or N-arylation can introduce additional interactions with receptor binding pockets, potentially increasing affinity or altering functional activity (agonist vs. antagonist).
-
Additional Benzyl Ring Substituents: The introduction of other substituents on the benzyl ring, such as halogens, can further modulate activity. For example, a bromine atom at the 4-position of the 2,5-dimethoxybenzyl moiety is known to enhance 5-HT2A receptor affinity in related phenethylamines.[1]
Signaling Pathways and Experimental Workflows
To understand the functional consequences of receptor binding, it is crucial to consider the downstream signaling pathways. For instance, activation of the 5-HT2A receptor, a Gq-coupled protein, initiates a signaling cascade involving phospholipase C (PLC) and subsequent mobilization of intracellular calcium.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
The determination of binding affinities and functional activities relies on standardized experimental workflows, such as radioligand binding assays.
Caption: Workflow for a Radioligand Binding Assay.
Experimental Protocols
Radioligand Binding Assays for 5-HT and Dopamine Receptors
-
Objective: To determine the binding affinity (Ki) of dimethoxybenzylpiperazine analogs for specific serotonin and dopamine receptors.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from HEK293 cells transfected with the human 5-HT2A receptor).
-
A specific radioligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A, [3H]spiperone for D2).
-
Unlabeled test compounds (dimethoxybenzylpiperazine analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
-
Procedure:
-
In a multi-well plate, combine the receptor-containing membranes, the radioligand at a concentration near its Kd, and a range of concentrations of the unlabeled test compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set time to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Dopamine Transporter (DAT) Uptake Inhibition Assay
-
Objective: To determine the potency (IC50) of dimethoxybenzylpiperazine analogs to inhibit the reuptake of dopamine by the dopamine transporter.
-
Materials:
-
Cells stably expressing the human dopamine transporter (e.g., HEK293-hDAT cells).
-
[3H]dopamine.
-
Unlabeled test compounds (dimethoxybenzylpiperazine analogs).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
-
Procedure:
-
Plate the HEK293-hDAT cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle.
-
Initiate the uptake by adding [3H]dopamine to the wells.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of dopamine uptake at each concentration of the test compound.
-
Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the dopamine uptake.
-
Conclusion
The structure-activity relationship of dimethoxybenzylpiperazines is a complex field that holds significant potential for the development of novel pharmacological tools and therapeutics. The position of the methoxy groups on the benzyl ring is a key determinant of their affinity and selectivity for serotonin and dopamine receptors and transporters. While the available data provides a foundational understanding, further systematic studies comparing a wide range of isomers are needed to fully elucidate the SAR of this important class of compounds. The experimental protocols outlined above provide a framework for researchers to conduct such comparative studies and contribute to a more comprehensive understanding of these fascinating molecules.
References
A Comparative Guide to the Validation of Analytical Methods for 1-(2,5-Dimethoxybenzyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methodologies applicable to the quantitative analysis of 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride. Due to a lack of publicly available validated methods for this specific compound, this guide utilizes data from its close structural analog, 1-Benzylpiperazine (BZP), to provide a robust framework for method development and validation. The comparison focuses on two widely used analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The information presented herein is intended to assist researchers and analytical scientists in selecting and implementing a suitable analytical method for the quality control and characterization of this compound and related piperazine derivatives.
Comparative Analysis of Validated Methods
The selection of an analytical method is contingent on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of HPLC-UV and GC-MS methods based on validated data for benzylpiperazine.
Table 1: Comparison of HPLC-UV and GC-MS Method Validation Parameters for Benzylpiperazine Analysis
| Validation Parameter | HPLC-UV Method | GC-MS Method |
| Linearity Range | 0.050 - 1.206 mg/mL[1] | 0.1 - 1.0 mg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.999[2] |
| Accuracy (% Recovery) | Error less than 5%[1] | 98.2% - 98.5%[2] |
| Precision (%RSD) | Repeatability: < 0.5%[1] | Intra-day: 1.39%[2] |
| Limit of Detection (LOD) | Not explicitly stated for BZP | 0.002 - 0.004 µg/mL (in biological matrices)[3][4] |
| Limit of Quantification (LOQ) | Not explicitly stated for BZP | 0.008 - 0.016 µg/mL (in biological matrices)[3][4] |
| Specificity/Selectivity | Method can be developed to be specific. Derivatization can enhance selectivity.[5][6] | High, based on mass fragmentation patterns.[4] |
| Robustness | Method is robust against small variations in flow rate and column temperature.[7] | Method is robust, providing reproducible results under varied conditions.[8][9] |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quality control of bulk drug substances and pharmaceutical formulations.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for adequate separation. For piperazine derivatives, a mobile phase of Acetonitrile:Methanol:Diethyl amine (90:10:0.1 v/v/v) has been used.[7]
-
Flow Rate: Typically 1.0 mL/min.[7]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C).[7]
-
Detection Wavelength: Based on the UV spectrum of the analyte. For piperazine derivatives, detection is often performed in the range of 210-254 nm.
-
Injection Volume: 10-20 µL.[7]
Sample Preparation:
-
Accurately weigh a suitable amount of the this compound standard or sample.
-
Dissolve and dilute to a known volume using the mobile phase or a suitable solvent to achieve a concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and is ideal for the identification and quantification of the analyte, especially in complex matrices or for trace-level analysis.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is commonly used (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).[2]
-
Injector Temperature: Typically 250-280°C.[2]
-
Oven Temperature Program: A temperature gradient is usually employed to ensure good separation. For example, an initial temperature of 150°C held for 1 minute, then ramped to 290°C.[2]
-
Mass Spectrometer Settings:
Sample Preparation:
-
Accurately weigh the standard or sample and dissolve it in a suitable organic solvent (e.g., methanol).
-
An internal standard is often added for improved quantitative accuracy.
-
The solution is then directly injected into the GC system. Derivatization is typically not required for benzylpiperazine and its analogs.[2]
Methodology Visualization
The following diagrams illustrate the typical workflows for the HPLC-UV and GC-MS analytical methods.
Caption: Workflow for HPLC-UV analysis.
Caption: Workflow for GC-MS analysis.
References
- 1. swgdrug.org [swgdrug.org]
- 2. ikm.org.my [ikm.org.my]
- 3. scholars.direct [scholars.direct]
- 4. scholars.direct [scholars.direct]
- 5. researchgate.net [researchgate.net]
- 6. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. jocpr.com [jocpr.com]
- 8. hakon-art.com [hakon-art.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Immunoassay Cross-Reactivity of Designer Piperazines and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of designer piperazine derivatives and structurally related compounds in common drugs-of-abuse immunoassays. Due to a lack of specific published data for 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride (DMBP-HCl), this document focuses on the broader chemical class to which it belongs. The data presented here is crucial for researchers in toxicology and diagnostics to understand the potential for false-positive or false-negative results when screening for novel psychoactive substances (NPS).
The detection of new designer drugs presents a significant challenge for forensic and clinical toxicology, as immunoassays are the primary screening method used in many laboratories.[1][2] The ability of these assays to detect such compounds depends on the cross-reactivity of their antibodies with substances they were not originally designed to target.[2] While some NPS classes show significant cross-reactivity, many piperazine derivatives are not detected by routine immunoassays, necessitating more specific and sensitive methods for their identification.[3]
Quantitative Data Summary: Cross-Reactivity of Piperazines
The following table summarizes the cross-reactivity of various piperazine derivatives in five commercial immunoassay kits. A positive result indicates that the compound produced a signal equivalent to or greater than the assay's cutoff calibrator when tested at a high concentration (100 µg/mL). This high concentration is used to challenge the assay's specificity and identify potential cross-reactants.
| Compound | Chemical Class | Microgenics DRI® Ecstasy Assay | Lin-Zhi Methamphetamine Assay | CEDIA® Amphetamine/ Ecstasy Assay | Siemens/Syva® EMIT® II Plus Amphetamines | Microgenics DRI® Phencyclidine Assay |
| 1-Benzylpiperazine (BZP) | Piperazine | Positive | Positive | Positive | Positive | Negative |
| 1-(3-Chlorophenyl)piperazine (mCPP) | Piperazine | Positive | Negative | Positive | Negative | Negative |
| 1-(4-Methoxyphenyl)piperazine (MeOPP) | Piperazine | Positive | Negative | Positive | Negative | Negative |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Piperazine | Positive | Negative | Positive | Negative | Negative |
Data synthesized from a study that evaluated 94 designer drugs, including a piperazine class, on five commercial immunoassay platforms.[1][2] In the study, "Positive" indicates the compound generated a response at or above the cutoff at a concentration of 100 µg/mL.
Experimental Protocols
Below is a detailed methodology for a competitive enzyme-linked immunosorbent assay (ELISA), a common format for determining compound cross-reactivity.
Protocol: Competitive ELISA for Cross-Reactivity Assessment
-
Plate Coating: A 96-well microtiter plate is coated with a protein-conjugate of the target analyte (e.g., methamphetamine-BSA). The plate is incubated overnight at 4°C to allow for adsorption.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound coating antigen.
-
Blocking: Remaining non-specific binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature. The plate is then washed again.
-
Competitive Reaction:
-
Standards of the primary target analyte (e.g., d-methamphetamine) are prepared at various concentrations.
-
Samples of the test compounds (e.g., BZP, mCPP) are also prepared at a range of concentrations.
-
The standards or test compounds are added to the wells, followed immediately by a fixed concentration of the specific primary antibody (e.g., monoclonal anti-methamphetamine antibody).
-
The plate is incubated for 1-2 hours at room temperature, allowing the free analyte and the test compound to compete for binding to the limited number of antibody sites.
-
-
Secondary Antibody Incubation: The plate is washed to remove unbound primary antibody. An enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) is added to each well and incubated for 1 hour at room temperature.
-
Detection: After a final wash step, a substrate solution (e.g., TMB) is added to the wells. The enzyme on the bound secondary antibody catalyzes a color change.
-
Measurement: The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the absorbance (optical density) is read using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Calculation of Cross-Reactivity: The concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50) is determined. The IC50 is also determined for each test compound. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow for determining cross-reactivity and the underlying principle of antibody binding.
Caption: Workflow for a competitive ELISA to determine cross-reactivity.
Caption: Principle of antibody cross-reactivity in immunoassays.
References
A Comparative Analysis of the Biological Activity of Piperazine Isomers
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a cornerstone in medicinal chemistry, forming the structural core of a multitude of approved drugs with a wide array of biological activities. The positional isomerism (ortho, meta, para) of substituents on arylpiperazine derivatives can profoundly influence their pharmacological properties, including receptor affinity, selectivity, and overall efficacy. This guide provides an objective comparison of the biological activities of piperazine isomers, supported by experimental data, to inform rational drug design and development.
Serotonergic 5-HT1A Receptor Affinity
Arylpiperazine derivatives are prominent ligands for serotonin receptors, which are key targets in treating neuropsychiatric disorders. The substitution pattern on the aryl ring significantly modulates the affinity for these receptors.
Data Presentation
A study on regioisomers of a novel arylpiperazine salicylamide derivative revealed a clear differentiation in binding affinity for the human serotonin 5-HT1A receptor. The meta-substituted isomer demonstrated the highest affinity, followed by the ortho and then the para isomers.[1]
| Isomer Position | Compound Structure | 5-HT1A Receptor Affinity (Ki, nM) |
| Ortho | {3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}benzamide | 21 |
| Meta | {3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}benzamide | 7 |
| Para | {3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy}benzamide | 44 |
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor
This protocol outlines the determination of the binding affinity of piperazine isomers to the 5-HT1A receptor using a competitive radioligand binding assay.
Materials:
-
Receptor Source: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue (e.g., rat hippocampus).
-
Radioligand: [³H]8-OH-DPAT (an agonist) or [³H]WAY-100635 (an antagonist).
-
Test Compounds: Ortho, meta, and para isomers of the piperazine derivative.
-
Non-specific Binding Control: 10 µM Serotonin.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 4°C.
-
Wash the resulting pellet with fresh assay buffer and centrifuge again.
-
Resuspend the final pellet in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and the membrane preparation to each well.
-
For total binding wells, add buffer.
-
For non-specific binding wells, add the non-specific binding control.
-
For experimental wells, add serial dilutions of the test compounds (piperazine isomers).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting curve.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Mandatory Visualization
Dopaminergic D2 Receptor Affinity
Arylpiperazine derivatives are also known to interact with dopamine receptors, which are implicated in psychosis and other neurological conditions. The position of substituents can influence the binding affinity to these receptors.
Data Presentation
| Isomer Position (General Trend) | Effect on D2 Receptor Binding Affinity |
| Ortho | Generally tolerated, can form additional hydrogen bonds.[2] |
| Meta | Tolerated, and electron-donating substituents can increase affinity.[2] |
| Para | Bulky substituents are generally not well-tolerated due to steric hindrance.[2] |
Experimental Protocols
Radioligand Binding Assay for D2 Receptor
This protocol describes a method to determine the binding affinity of piperazine isomers to the dopamine D2 receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human D2L receptor (e.g., HEK293 cells).
-
Radioligand: [³H]-Spiperone or [³H]-Methylspiperone.
-
Test Compounds: Ortho, meta, and para isomers of the piperazine derivative.
-
Non-specific Binding Control: 4 µM (+)-Butaclamol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: As described for the 5-HT1A receptor binding assay.
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (e.g., 0.2 nM [³H]methylspiperone), and the membrane preparation to each well.[3]
-
For total binding, add buffer.
-
For non-specific binding, add the non-specific binding control.
-
For experimental wells, add serial dilutions of the test compounds.
-
-
Incubation: Incubate the plate at room temperature for 90 minutes.[3]
-
Filtration and Washing: As described for the 5-HT1A assay.
-
Scintillation Counting: As described for the 5-HT1A assay.
-
Data Analysis: As described for the 5-HT1A assay.
Mandatory Visualization
Antimicrobial Activity
Piperazine derivatives have been investigated for their antimicrobial properties. The position of substituents on the aryl ring can influence their potency against various bacterial and fungal pathogens.
Data Presentation
Direct comparative studies of ortho-, meta-, and para-isomers of a single piperazine derivative are limited. However, a study on coumarin-piperazine hybrids indicated that para-substituted compounds exhibited stronger antibacterial activity than meta- and ortho-substituted compounds. In another study on meta-alkoxyphenylcarbamates with a substituted N-phenylpiperazine, it was noted that meta- and para-alkoxy substituted derivatives were generally more antimicrobially active than the ortho-substituted ones.[1]
The following table summarizes Minimum Inhibitory Concentration (MIC) values for a selection of piperazine derivatives against various microbial strains, illustrating the range of activity observed. A lower MIC value indicates greater antimicrobial potency.
| Compound Class | Isomer Position (if specified) | Bacterial/Fungal Strain | MIC (µg/mL) |
| Coumarin-piperazine hybrid | para | Various bacteria | > meta, ortho |
| meta-alkoxyphenylcarbamates | meta/para | Various microbes | > ortho |
| N,N′-Bis(1,3,4-thiadiazole)-piperazine derivative | Not specified | S. aureus | 16 |
| N,N′-Bis(1,3,4-thiadiazole)-piperazine derivative | Not specified | B. subtilis | 16 |
| N,N′-Bis(1,3,4-thiadiazole)-piperazine derivative | Not specified | E. coli | 8 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol details the determination of the MIC of piperazine isomers against bacterial and fungal strains.
Materials:
-
Test Compounds: Ortho, meta, and para isomers of the piperazine derivative.
-
Microbial Strains: e.g., Staphylococcus aureus, Escherichia coli, Candida albicans.
-
Growth Media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.
-
Sterile 96-well microtiter plates.
-
0.5 McFarland standard.
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation:
-
Prepare a suspension of the microbial strain in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution of Test Compounds:
-
In a 96-well plate, perform a two-fold serial dilution of each piperazine isomer in the growth medium.
-
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds. Include a positive control (medium + inoculum) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualization
Anticancer Activity
The piperazine scaffold is a privileged structure in the design of anticancer agents. The substitution pattern on the aryl ring can significantly impact the cytotoxic activity of these compounds against various cancer cell lines.
Data Presentation
Systematic studies directly comparing the anticancer activity of ortho-, meta-, and para-isomers of a single piperazine derivative are not abundant in the reviewed literature. However, various studies on different substituted piperazine derivatives demonstrate the importance of the substituent's nature and position for cytotoxic potency. For example, in a series of vindoline-piperazine conjugates, N-aryl substituents on the piperazine ring with electron-withdrawing groups showed significant anticancer activity.[4]
The following table presents IC50 values for selected piperazine derivatives against different cancer cell lines to illustrate the potential of this class of compounds.
| Compound Description | Cancer Cell Line | IC50 (µM) |
| Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate | MDA-MB-468 (Breast) | 1.00 |
| Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugate | HOP-92 (Lung) | 1.35 |
| Bergenin-piperazine-arylthiazolyl hybrid (5a) | CAL-27 (Tongue) | 15.41 |
| Bergenin-piperazine-arylthiazolyl hybrid (5c) | CAL-27 (Tongue) | 18.23 |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol describes a common method for assessing the cytotoxic activity of piperazine isomers against cancer cell lines.
Materials:
-
Cancer Cell Lines: e.g., MCF-7 (breast), A549 (lung), HCT116 (colon).
-
Cell Culture Medium: e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test Compounds: Ortho, meta, and para isomers of the piperazine derivative.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the piperazine isomers for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Analytical Identification of 1-(2,5-Dimethoxybenzyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for confirming the identity of 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride, an analytical reference standard categorized as a piperazine.[1][2] This document outlines key identification methods, presents comparative data with a structurally similar alternative, 1-Benzylpiperazine (BZP), and provides detailed experimental protocols. The aim is to equip researchers with the necessary information to accurately identify and characterize this compound.
Compound Profiles
Target Compound: this compound
| Property | Value |
| Synonyms | 2C-Benzylpiperazine, 2-chloro BZP |
| CAS Number | 374897-99-1 |
| Molecular Formula | C₁₃H₂₀N₂O₂ · HCl |
| Formula Weight | 272.8 g/mol |
| Purity | ≥98% |
| Formulation | A crystalline solid |
Source: Cayman Chemical, Santa Cruz Biotechnology[1][3]
Alternative Compound for Comparison: 1-Benzylpiperazine (BZP)
1-Benzylpiperazine is a well-characterized piperazine derivative and serves as a suitable comparator due to its structural similarity to the target compound. It is a central nervous system stimulant.
| Property | Value |
| CAS Number | 2759-28-6 |
| Molecular Formula | C₁₁H₁₆N₂ |
| Formula Weight | 176.26 g/mol |
| Formulation | Liquid |
Analytical Techniques for Identity Confirmation
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification of pharmaceutical compounds. The following table summarizes the expected outcomes for this compound and its comparator, BZP.
| Technique | 1-(2,5-Dimethoxybenzyl)piperazine HCl | 1-Benzylpiperazine (BZP) |
| Mass Spectrometry (MS) | Expected molecular ion peak corresponding to the free base (m/z 236.15) | Molecular ion peak at m/z 176.13 |
| Gas Chromatography (GC) | Specific retention time under defined conditions | Distinct retention time, different from the target compound |
| High-Performance Liquid Chromatography (HPLC) | Single major peak with a characteristic retention time | A different, well-resolved major peak |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Characteristic chemical shifts for aromatic, methoxy, and piperazine protons | Specific proton and carbon chemical shifts for the benzyl and piperazine moieties |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Key absorption bands for aromatic C-H, C-O (methoxy), and N-H/C-N (piperazine) functional groups | Characteristic IR absorption bands for the benzyl and piperazine functional groups |
Experimental Data and Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The mass spectrum provides a molecular fingerprint of the compound.
Table 1: GC-MS Data
| Compound | Key Mass Fragments (m/z) |
| 1-(2,5-Dimethoxybenzyl)piperazine | 236 (M+), 151, 121, 91, 85, 56 |
| 1-Benzylpiperazine (BZP) | 176 (M+), 134, 91, 85, 56 |
Note: Data for 1-(2,5-Dimethoxybenzyl)piperazine is based on the free base as observed in the mass spectrometer.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 20°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 40-550.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis for identity, purity, and quantification.
Table 2: HPLC Parameters
| Parameter | Method for Piperazine Analogues |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of acetonitrile and 0.1% trifluoroacetic acid in water (e.g., 30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Analysis
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Identification: The retention time of the major peak in the sample chromatogram should match that of the reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound. While experimental NMR spectra for this compound were not available in the searched literature, the table below provides data for the comparator, 1-Benzylpiperazine.
Table 3: ¹H NMR Data for 1-Benzylpiperazine (BZP)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.2-7.4 | m | 5H | Aromatic protons (benzyl group) |
| 3.5 | s | 2H | -CH₂- (benzyl group) |
| 2.8-3.0 | t | 4H | Piperazine protons |
| 2.3-2.5 | t | 4H | Piperazine protons |
Solvent: CDCl₃
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra.
-
Data Processing: Process the spectra to determine chemical shifts, multiplicities, and integration.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their absorption of infrared radiation.
Table 4: Key FTIR Absorption Bands (cm⁻¹)
| Functional Group | 1-(2,5-Dimethoxybenzyl)piperazine HCl (Expected) | 1-Benzylpiperazine (BZP) |
| Aromatic C-H Stretch | ~3000-3100 | ~3026 |
| Aliphatic C-H Stretch | ~2800-3000 | ~2806, 2936 |
| N-H Stretch (as HCl salt) | Broad band ~2400-2700 | N/A (free base) |
| C=C Aromatic Stretch | ~1450-1600 | ~1453, 1495 |
| C-O Stretch (methoxy) | ~1030-1250 | N/A |
| C-N Stretch | ~1100-1300 | ~1131 |
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory for direct analysis of the solid sample.
-
Analysis: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Interpretation: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Signaling Pathways and Experimental Workflow
Putative Signaling Pathway
Piperazine derivatives are known to interact with various neurotransmitter systems, including serotonergic and dopaminergic pathways. The diagram below illustrates a simplified serotonin receptor signaling cascade, a potential target for this class of compounds.
Caption: Simplified Serotonin Signaling Pathway.
Analytical Workflow for Identity Confirmation
The logical flow for confirming the identity of a chemical standard like this compound is depicted below.
Caption: Workflow for Chemical Identity Confirmation.
Conclusion
The definitive identification of this compound relies on a multi-technique approach. While GC-MS provides a robust confirmation of its molecular weight and fragmentation pattern, orthogonal techniques such as HPLC, FTIR, and NMR are crucial for a comprehensive characterization and to rule out the presence of isomers or impurities. When compared to structurally similar compounds like 1-Benzylpiperazine, clear differences in chromatographic retention times and mass spectral fragmentation patterns, as well as distinct spectroscopic fingerprints, should be observable, allowing for unambiguous identity confirmation. Researchers should utilize certified reference standards and validated analytical methods to ensure the accuracy and reliability of their results.
References
A Comparative Guide to Reference Standards for Piperazine Derivative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of piperazine and its derivatives, supported by experimental data. The selection of appropriate reference standards and analytical techniques is critical for ensuring the accuracy, reliability, and reproducibility of results in research, drug development, and quality control.
The Importance of High-Quality Reference Standards
The accuracy of any quantitative analysis heavily relies on the quality of the reference standards used. Certified Reference Materials (CRMs), Primary Pharmaceutical Standards, and Secondary Pharmaceutical Standards are available for many piperazine derivatives.[1][2] CRMs provide the highest level of accuracy and traceability. The use of well-characterized reference standards is essential for method validation, calibration, and ensuring the integrity of analytical data.[1]
Comparison of Analytical Techniques
The most common analytical techniques for the determination of piperazine derivatives are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5] The choice of method often depends on the analyte's volatility, thermal stability, the complexity of the sample matrix, and the required sensitivity.[3]
Quantitative Performance Data
The following tables summarize the performance characteristics of various validated methods for the analysis of piperazine and its derivatives.
Table 1: HPLC-UV Method Performance
| Analyte | Derivatizing Agent | Linearity (r²) | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Piperazine | NBD-Cl | 0.999 | 30 ppm | 90 ppm | 100% at LOQ | 1.13% | [6] |
| Piperazine Derivatives (BZP, mCPP, etc.) | - | - | - | 0.125 - 0.5 µg/mL | < 4% | < 4% | [5] |
| Piperazine | DNS-Cl | > 0.99 | 0.1175 ng/mL | 0.3525 ng/mL | - | - | [7] |
Table 2: LC-MS/MS Method Performance
| Analyte(s) | Linearity Range | r² | LOQ | Reference |
| Piperazine Derivatives (BZP, mCPP, TFMPP, etc.) | 1 - 1000 ng/mL | 0.990 - 0.999 | 1 ng/mL | [8] |
| LQFM05 (a phenylpiperazine derivative) | 10.0 - 900.0 ng/mL | > 0.99 | 10.0 ng/mL | [9] |
Table 3: GC Method Performance
| Analyte(s) | Linearity (r²) | Precision (%RSD) | Reference |
| Piperazine, 1-Methyl Piperazine, 1-Ethyl Piperazine | > 0.99 | < 2.0% | [10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the quantification of piperazine derivatives.
Protocol 1: HPLC-UV Analysis of Piperazine with NBD-Cl Derivatization
This method is suitable for the trace analysis of piperazine in active pharmaceutical ingredients (APIs).[6]
1. Derivatization:
-
Prepare a standard solution of piperazine.
-
Prepare a solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in a suitable solvent like acetonitrile.[3]
-
Mix the piperazine solution with an excess of the NBD-Cl solution.
-
Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction, forming a stable, UV-active derivative.[3]
-
Cool the solution and dilute it with the mobile phase before injection.
2. Chromatographic Conditions:
-
HPLC System: HPLC with a UV or Photodiode Array (PDA) detector.[3]
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A filtered and degassed mixture of appropriate solvents.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 35°C.[6]
-
Injection Volume: 10 µL.[6]
-
UV Detection: 340 nm.[6]
3. Data Analysis:
-
Identify the peak of the derivatized piperazine based on its retention time compared to a standard.
-
Quantify the analyte using a calibration curve generated from standards of known concentrations.
Protocol 2: GC-MS Analysis of Piperazine Derivatives
GC-MS is a powerful technique for both qualitative and quantitative analysis of piperazine derivatives, often employed in forensic and toxicological screening.[5][11]
1. Sample Preparation:
-
Perform a simple solvent extraction of the analytes from the sample matrix.
-
Derivatization (Optional but often recommended): To improve chromatographic properties, derivatization techniques like silylation or acylation can be employed.[12]
2. GC-MS Conditions:
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column, such as a DB-17 (30 m, 0.53 mm ID, 1 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).[10]
-
Injector and Detector Temperatures: Typically set around 250°C and 260°C, respectively.[10]
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 150°C and ramping up to 260°C.[10]
-
Injection Volume: 1.0 µL.[10]
3. Data Analysis:
-
Qualitative Analysis: Identify compounds based on their retention times and characteristic mass spectra.[5]
-
Quantitative Analysis: Use a suitable internal standard and create a calibration curve for accurate quantification.
Protocol 3: LC-MS/MS Analysis of Piperazine Derivatives
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of piperazine derivatives in complex biological matrices.[8]
1. Sample Preparation:
-
For biological samples like plasma or urine, a sample clean-up step such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) is necessary.[9]
-
Addition of a deuterated internal standard (e.g., BZP-D7, mCPP-D8) is crucial for reliable quantification.[8][13]
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatograph.
-
MS System: A tandem mass spectrometer.
-
Column: A reversed-phase C18 column is commonly used.[14]
-
Mobile Phase: A gradient elution with solvents like methanol, acetonitrile, and water with additives like formic acid or ammonium formate.[14][15]
-
Ionization Mode: Positive electrospray ionization (ESI) is typically used.[15]
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[8]
3. Data Analysis:
-
Quantification is based on the ratio of the peak area of the analyte to that of the internal standard, plotted against a calibration curve.
Visualizing Analytical Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of piperazine derivatives.
Caption: Workflow for HPLC-UV analysis of piperazine with derivatization.
Caption: General workflow for GC-MS analysis of piperazine derivatives.
Caption: Workflow for LC-MS/MS analysis of piperazine derivatives.
References
- 1. Piperazines Reference Materials | LGC Standards [lgcstandards.com]
- 2. Piperazine reference standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of 1-(2,5-Dimethoxybenzyl)piperazine Hydrochloride by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for assessing the purity of 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride, a key intermediate and analytical reference standard in pharmaceutical research.[1][2] The primary focus is on a direct High-Performance Liquid Chromatography (HPLC) method with UV detection, leveraging the inherent chromophoric properties of the molecule. An alternative derivatization-based HPLC approach, often employed for piperazine compounds lacking strong UV absorbance, is also discussed for comparative purposes.
Comparative Analysis of HPLC Methods
The purity of this compound can be effectively determined using reversed-phase HPLC with UV detection. The 2,5-dimethoxybenzyl moiety provides sufficient UV absorbance, with maxima observed at 204, 225, and 295 nm, allowing for direct quantification without the need for derivatization.[2] This presents a significant advantage in terms of simplicity and speed over methods requiring a pre-column derivatization step.
A potential impurity arising from the synthesis of monosubstituted piperazines is the formation of symmetrically disubstituted by-products.[3] The proposed HPLC method is designed to resolve the main compound from such potential impurities.
| Parameter | Method A: Direct RP-HPLC-UV | Method B: Pre-column Derivatization RP-HPLC-UV |
| Principle | Separation based on hydrophobicity. Direct UV detection. | Chemical derivatization to attach a chromophore, followed by separation. |
| Stationary Phase | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | Acetonitrile:Water with derivatizing agent |
| Detection Wavelength | 295 nm | Wavelength dependent on the derivatizing agent (e.g., NBD-Cl) |
| Hypothetical Retention Time | 6.8 min | >10 min (including derivatization product) |
| Hypothetical Purity (%) | ≥99.5% | ≥99.5% |
| Advantages | Simple, rapid, avoids use of hazardous derivatizing agents. | High sensitivity for compounds lacking chromophores. |
| Disadvantages | May be less sensitive for trace impurities lacking UV absorbance. | More complex, time-consuming, potential for side-reactions. |
Experimental Protocols
Method A: Direct Reversed-Phase HPLC-UV Analysis
This protocol outlines a standard procedure for the purity assessment of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate.
-
Orthophosphoric acid.
-
Water (HPLC grade).
-
This compound reference standard.
2. Preparation of Solutions:
-
Mobile Phase: Prepare a phosphate buffer (e.g., 20 mM) and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a gradient or isocratic mixture of this buffer and acetonitrile. A typical starting point would be a 70:30 (v/v) mixture of buffer and acetonitrile.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of the reference standard in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 295 nm.
-
Run Time: Sufficient to allow for the elution of the main peak and any potential impurities (e.g., 15 minutes).
4. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Alternative Analytical Approaches
While direct HPLC-UV is the preferred method, other techniques can be employed for the analysis of piperazine derivatives. These include:
-
Gas Chromatography (GC): Suitable for volatile and thermally stable derivatives.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers higher sensitivity and structural information for impurity identification.[4]
-
Capillary Electrophoresis: An alternative separation technique based on electrophoretic mobility.[4]
-
Hydrophilic Interaction Chromatography (HILIC): Can be effective for polar compounds that are not well-retained in reversed-phase chromatography.[5][6]
For piperazine compounds that lack a strong chromophore, pre-column derivatization with reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used to form a UV-active product, enabling sensitive detection.[5][7][8]
Visualizing the Workflow
Caption: Workflow for HPLC Purity Assessment.
References
- 1. 1-(2,5-Dimethoxybenzyl)piperazine (hydrochloride) - Analytical Standards - CAT N°: 24017 [bertin-bioreagent.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. jocpr.com [jocpr.com]
A Comparative Guide to the Inter-Laboratory Analysis of 1-(2,5-Dimethoxybenzyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Published: December 27, 2025
This guide provides a comparative overview of common analytical methodologies applicable to the analysis of 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride (DMBP-HCl). While a formal inter-laboratory comparison study for this specific compound is not publicly available, this document outlines a framework for such a study and compares the expected performance of established analytical techniques based on their application to similar piperazine derivatives. The information herein is intended to assist researchers and analytical laboratories in selecting and implementing appropriate methods for the quantification and identification of DMBP-HCl.
Introduction to this compound
This compound is an analytical reference standard categorized as a piperazine.[1][2] Piperazine derivatives are a broad class of compounds with various applications, including as precursors in the synthesis of pharmaceutically active compounds.[3] Given the importance of accurate and reproducible measurements in research and drug development, this guide presents a hypothetical inter-laboratory study design to evaluate the performance of different analytical methods for DMBP-HCl.
Hypothetical Inter-Laboratory Study Design
An inter-laboratory study is a valuable method for assessing the reproducibility and reliability of analytical methods across different laboratories. The following workflow outlines a typical design for such a study.
Comparative Analysis of Analytical Methods
The selection of an analytical method is critical and depends on factors such as required sensitivity, specificity, and available instrumentation.[4] For the analysis of DMBP-HCl, several techniques commonly used for piperazine derivatives are applicable. The expected performance characteristics of these methods are summarized below.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, UV detection | Separation based on volatility and polarity, mass-based detection | Separation based on polarity, highly specific mass-based detection |
| Limit of Detection (LOD) | 10-50 ng/mL | 1-10 ng/mL | < 1 ng/mL |
| Limit of Quantitation (LOQ) | 50-150 ng/mL | 5-30 ng/mL | 1-5 ng/mL |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Specificity | Moderate to High | High | Very High |
| Typical Application | Routine quantification, purity analysis | Identification, quantification in complex matrices | Trace level quantification, metabolite identification |
Detailed Experimental Protocol: HPLC-UV Method
This section provides a detailed protocol for the quantification of DMBP-HCl using High-Performance Liquid Chromatography with UV detection, a widely accessible and robust technique.
4.1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
DMBP-HCl reference standard (≥98% purity)[2]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Deionized water
-
0.45 µm syringe filters
4.2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile: 20 mM Ammonium Acetate buffer (pH 6.5) (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm[2]
-
Injection Volume: 10 µL
4.3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of DMBP-HCl reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
4.4. Sample Preparation
-
Accurately weigh a sample containing DMBP-HCl and dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4.5. Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
The concentration of DMBP-HCl in the sample is determined by comparing the peak area of the sample chromatogram with the calibration curve.
Potential Application: Signaling Pathway Modulation
Piperazine derivatives can exhibit a range of pharmacological activities, often by interacting with neurotransmitter systems.[3] While the specific biological targets of DMBP-HCl are not extensively documented, a hypothetical signaling pathway that could be investigated is presented below. This illustrates a potential research application for which accurate analytical methods are crucial.
Conclusion
This guide provides a comparative framework for the analysis of this compound. While direct inter-laboratory comparison data is not available, the presented information on established analytical techniques, along with a detailed HPLC-UV protocol, offers a solid foundation for researchers. The choice of method will ultimately depend on the specific analytical requirements, including sensitivity, selectivity, and the nature of the sample matrix. The implementation of standardized protocols and participation in inter-laboratory studies are encouraged to ensure data quality and comparability across different research settings.
References
Safety Operating Guide
Proper Disposal of 1-(2,5-Dimethoxybenzyl)piperazine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride, ensuring the safety of laboratory personnel and environmental protection. This procedure has been synthesized from safety data sheets provided by chemical suppliers.
Hazard Identification and Immediate Safety Precautions
This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate care to avoid exposure.
Summary of Hazards:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Before beginning any disposal procedure, ensure that an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE)
All personnel handling this compound for disposal must wear appropriate personal protective equipment.
| PPE Category | Specification |
| Hand Protection | Compatible chemical-resistant gloves. |
| Eye Protection | Chemical safety goggles or face protection.[2] |
| Body Protection | Protective clothing to prevent skin contact.[2] |
| Respiratory | In case of inadequate ventilation or dust formation, wear respiratory protection.[3] |
Spill Management Protocol
In the event of a spill, follow these steps to contain and clean the area safely.
Methodology:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation. For major spills, move upwind.[4]
-
Containment: Prevent the spill from entering drains, sewers, or waterways.[1][5] Contain the spill using inert materials like sand, earth, or vermiculite.[4]
-
Cleanup:
-
Decontamination: Wash the spill site after the material has been collected.[4] Decontaminate and launder all protective clothing before reuse.[4]
Disposal Procedure
The primary method for the disposal of this compound is through a licensed and approved waste disposal facility. Do not dispose of this chemical into the environment, sewers, or household waste.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[8]
-
-
Consult Regulations:
-
Observe all federal, state, and local environmental regulations regarding hazardous waste disposal.[9]
-
-
Professional Disposal:
-
Arrange for the disposal of the waste through an approved and licensed waste disposal company or a chemical incinerator equipped with an afterburner and scrubber.[5][6][9] One suggested method is to dissolve or mix the material with a combustible solvent before incineration.[9]
-
Consult with a waste management authority if a suitable treatment or disposal facility cannot be readily identified.[4]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for 1-(2,5-Dimethoxybenzyl)piperazine HCl.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. kishida.co.jp [kishida.co.jp]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.fi [fishersci.fi]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. jwpharmlab.com [jwpharmlab.com]
Personal protective equipment for handling 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1] Adherence to proper PPE protocols is mandatory to ensure personal safety.
| Hazard | Description | GHS Classification |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Acute toxicity - oral 4[1] |
| Skin Irritation | Causes skin irritation.[1] | Skin irritation 2[1] |
| Eye Irritation | Causes serious eye irritation.[1] | Eye irritation 2A[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Specific target organ toxicity (single exposure) 3[1] |
| Personal Protective Equipment (PPE) | Specification |
| Respiratory Protection | Government-approved respirator.[2] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or irritation is experienced.[3] |
| Hand Protection | Compatible chemical-resistant gloves.[2] Gloves must be inspected prior to use.[4] |
| Eye Protection | Chemical safety goggles.[2][3] |
| Body Protection | Appropriate protective clothing to prevent skin exposure.[3] |
Operational and Handling Plan
Safe handling of this compound requires a controlled environment and strict adherence to procedural steps.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
A safety shower and eye bath must be readily accessible.[2]
-
Mechanical exhaust is required to minimize inhalation risk.[2]
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Inspect gloves for any signs of damage.
-
Dispensing: Avoid generating dust.[3] If the compound is a solid, sweep it up carefully for transfer.
-
Exposure Avoidance: Avoid all personal contact, including inhalation and contact with eyes, skin, and clothing.[2] Prolonged or repeated exposure should be avoided.[1][2]
-
Hygiene: Wash hands thoroughly after handling.[2] Contaminated clothing should be washed before reuse.[2] Do not eat, drink, or smoke in the handling area.
Emergency Procedures
| Exposure Type | First Aid Measures |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2] |
| Skin Contact | Immediately wash skin with soap and copious amounts of water.[2] Remove contaminated clothing. |
| Eye Contact | Assure adequate flushing of the eyes by separating the eyelids with fingers.[2] Rinse cautiously with water for several minutes.[5] |
| Ingestion | If swallowed, wash out mouth with water provided the person is conscious. Call a physician.[2] |
Spill and Disposal Plan
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wear a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves.[2] Sweep up the spilled material, place it in a bag, and hold it for waste disposal.[2] Avoid raising dust.[2]
-
Decontamination: After the material has been collected, wash the spill site.[2]
Disposal:
-
Dispose of the waste material in accordance with local, state, and federal regulations.
-
The material should be placed in a suitable, closed container for disposal.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
